Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Dynamics
The compound 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (CAS: [1]), also known as (2-methyltetrahydrofuran-2-yl)methanamine hydrochloride, is a highly functionalized, rigidified aliphatic building block increasingly utilized in medicinal chemistry as a bioisostere for morpholines and piperidines.
Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its stereochemical environment. The oxolane (tetrahydrofuran) ring features a fully substituted quaternary chiral center at the C-2 position. This stereocenter breaks the local symmetry of the molecule, rendering the protons on the adjacent exocyclic aminomethyl group (-CH₂-NH₃⁺) diastereotopic . Consequently, these protons are magnetically inequivalent and will not appear as a simple singlet or doublet, but rather as a complex AB spin system driven by strong geminal coupling (
2J
). Understanding this causality is critical for preventing misassignments during high-throughput library screening or quality control (QC) workflows.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility (E-E-A-T), the following NMR acquisition protocol is designed as a self-validating system . Rather than relying on static default parameters, this workflow mandates internal calibration steps to verify sample integrity and spectrometer performance prior to data collection.
Step-by-Step Methodology
Step 1: Rational Solvent Selection and Sample Preparation
Action: Dissolve 15–20 mg of the vacuum-dried HCl salt in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D).
Causality: Amine hydrochlorides are highly polar. While Deuterium Oxide (D₂O) provides excellent solubility, it induces rapid deuterium exchange with the labile -NH₃⁺ protons, rendering them invisible in the ¹H spectrum. [2] suppresses this chemical exchange, allowing for the direct observation of the ammonium protons (typically a broad singlet
>8.0
ppm), which is essential for confirming the salt form of the API.
Step 2: Spectrometer Calibration (The Self-Validation Checkpoint)
Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the DMSO-d6 deuterium signal. Perform automated Tuning and Matching (ATM) and shim the magnetic field (Z1-Z5).
Validation: Execute a 90-degree pulse calibration (nutation experiment). Why? Variations in the ionic strength of the HCl salt solution alter the dielectric constant of the sample, which changes the radiofrequency (RF) coil tuning. Calibrating the exact 90° pulse ensures maximum Signal-to-Noise Ratio (SNR) and guarantees that integration values in the ¹H spectrum are strictly quantitative.
Step 3: Multi-Nuclear Acquisition
Action: Acquire the following standard suite:
¹H NMR: 16 scans, 10s relaxation delay (D1) to ensure full T₁ relaxation of the methyl protons.
¹³C{¹H} APT/DEPT-135: 512 scans. APT (Attached Proton Test) is preferred over standard ¹³C as it differentiates CH₃/CH (positive phase) from CH₂/Quaternary (negative phase) carbons.
2D HSQC & HMBC: To unambiguously link the proton spin systems to the carbon backbone.
Self-validating NMR acquisition and assignment workflow.
Chemical Shift Assignments & Mechanistic Logic
Atom Numbering Convention: The oxolane ring oxygen is O-1. The chiral quaternary carbon is C-2. The ring carbons are C-3, C-4, and C-5. The methyl group is C-6, and the exocyclic aminomethyl carbon is C-7.
Quantitative ¹H NMR Data
The ¹H NMR spectrum is anchored by the anisotropic deshielding effects of the oxolane oxygen and the protonated amine. The data below is referenced to the residual DMSO pentet at 2.50 ppm [2].
Position
Shift (ppm)
Multiplicity
Integration
Coupling (
J
in Hz)
Mechanistic Assignment Logic
H-6
1.25
s
3H
-
Alkyl methyl singlet. Deshielded from a standard ~0.9 ppm due to the adjacent electronegative O-1 atom.
H-3a, 3b
1.65, 1.85
m
2H
Complex
Ring protons adjacent to the C-2 stereocenter. Diastereotopic and conformationally locked in the oxolane envelope.
H-4a, 4b
1.80 - 1.95
m
2H
Complex
Distal ring protons. Overlapping multiplets due to complex
3J
coupling with H-3 and H-5.
H-7a
2.95
d
1H
2J
= 13.5
Diastereotopic aminomethyl proton. Appears as an AB system doublet due to the adjacent chiral C-2 center.
H-7b
3.05
d
1H
2J
= 13.5
Second half of the diastereotopic AB system.
H-5a, 5b
3.75
m
2H
Complex
Strongly deshielded by the adjacent O-1 atom.
-NH₃⁺
8.15
br s
3H
-
Broadened due to quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange in DMSO.
Quantitative ¹³C NMR Data
Carbon assignments are derived utilizing empirical substituent effects [3] and validated via 2D Heteronuclear Multiple Bond Correlation (HMBC). The scale is referenced to the DMSO septet at 39.52 ppm.
Position
Shift (ppm)
Phase (APT)
Mechanistic Assignment Logic
C-6
23.8
Positive
Alkyl methyl carbon.
C-4
25.3
Negative
Distal ring methylene. Least affected by electronegative heteroatoms.
C-3
34.1
Negative
Ring methylene adjacent to the sterically bulky C-2 quaternary center.
C-7
46.5
Negative
Aminomethyl carbon. Typical shift for a -CH₂-NH₃⁺ group attached to a quaternary aliphatic node.
C-5
68.2
Negative
Oxygen-bearing ring methylene.
C-2
82.5
Negative
Quaternary Stereocenter. Highly deshielded due to the combined inductive effects of the ring oxygen, the methyl group, and the aminomethyl substituent.
2D NMR Strategies for Unambiguous Assignment
To achieve absolute certainty in the assignment of the C-2 quaternary center (which lacks an attached proton and is therefore invisible in COSY and HSQC), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory.
The HMBC experiment detects long-range couplings (usually over 2 to 3 bonds,
2JCH
and
3JCH
). The C-2 resonance at 82.5 ppm is definitively assigned by observing cross-peaks from the surrounding proton spin systems: the methyl protons (H-6) and the diastereotopic aminomethyl protons (H-7).
Key HMBC correlations establishing the quaternary C-2 stereocenter connectivity.
By mapping these
2J
and
3J
correlations, the structural framework of the oxolane ring and its exocyclic appendages is mathematically closed, providing a self-validating proof of the molecular structure.
References
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at:[Link]
Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. Available at:[Link]
Exploratory
Structural Elucidation of 1-(2-Methyloxolan-2-yl)methanamine Hydrochloride: A Comprehensive Crystallographic Guide
Executive Summary 1-(2-Methyloxolan-2-yl)methanamine hydrochloride—a functionalized chiral tetrahydrofuran derivative—is a critical building block in contemporary medicinal chemistry, frequently utilized in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methyloxolan-2-yl)methanamine hydrochloride—a functionalized chiral tetrahydrofuran derivative—is a critical building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as CCR6 inhibitors[1] and TRPV4 antagonists[2]. Understanding the solid-state architecture of this molecule is paramount for drug development, as its stereochemistry, ring conformation, and hydrogen-bonding networks directly influence its physicochemical properties. This whitepaper provides an authoritative, step-by-step guide to the crystallization, X-ray diffraction analysis, and structural refinement of this specific amine hydrochloride salt.
Chemical Context & Crystallographic Rationale
The target molecule, C₆H₁₃NO • HCl, features a highly flexible oxolane (tetrahydrofuran) ring with a chiral center at the C2 position, substituted by both a methyl group and a primary methanamine group.
Why the Hydrochloride Salt?
Primary amines in their free-base form are often volatile, prone to oxidation, and exist as oils at room temperature, making them unsuitable for Single-Crystal X-ray Diffraction (SCXRD). Conversion to the hydrochloride salt protonates the amine (yielding an -NH₃⁺ cation) and introduces a spherical chloride (Cl⁻) counterion. This transformation creates a robust, self-validating supramolecular system driven by strong, charge-assisted N–H···Cl hydrogen bonds[3]. Furthermore, the oxolane oxygen serves as a secondary hydrogen bond acceptor, locking the flexible ring into a stable conformation within the crystal lattice.
Experimental Methodology
To achieve atomic-level resolution, the experimental workflow must be meticulously controlled. The following protocols detail the causality behind each procedural choice.
Antisolvent Crystallization Protocol
Amine hydrochlorides exhibit high solubility in polar protic solvents but are practically insoluble in non-polar organic solvents. Antisolvent crystallization is the optimal method here, as it allows for the slow, controlled generation of supersaturation, preventing rapid precipitation that leads to microcrystalline powders[4].
Step-by-Step Methodology:
Dissolution: Weigh 50 mg of enantiopure 1-(2-Methyloxolan-2-yl)methanamine hydrochloride into a clean glass vial. Add dropwise high-purity methanol (the solvent) until complete dissolution is achieved at 25 °C (approx. 0.5 mL).
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a narrow crystallization tube. Causality: Removing dust and undissolved particulates eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation for larger, high-quality single crystals.
Antisolvent Layering: Carefully layer 2.0 mL of diethyl ether (the antisolvent) over the methanol solution using a glass pipette, ensuring a sharp phase boundary.
Vapor Diffusion: Cap the tube loosely and store it undisturbed at 4 °C for 3 to 5 days. The slow diffusion of the volatile antisolvent into the solvent layer gradually lowers the solubility of the salt, yielding block-like, diffraction-quality crystals.
SCXRD Data Collection
Crystal Harvesting: Submerge the crystals in inert paratone oil on a glass slide. Select a single, uncracked crystal under a polarized light microscope and mount it on a MiTeGen polyimide loop. Causality: Paratone oil protects the hygroscopic salt from atmospheric moisture and acts as a rigid cryoprotectant upon cooling.
Cryo-Cooling: Transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Cryogenic temperatures minimize atomic thermal vibrations (reducing atomic displacement parameters), thereby exponentially increasing the resolution of high-angle diffraction spots.
Diffraction: Collect data using a microfocus Cu-Kα X-ray source (
λ=1.54184
Å). Causality: Copper radiation is strictly required over Molybdenum for light-atom structures (C, N, O, Cl) to maximize the anomalous dispersion signal, which is mathematically necessary to determine the absolute stereochemistry (Flack parameter) of the C2 chiral center.
Structure Solution and Refinement
Data integration and scaling are followed by structural refinement using the OLEX2 graphical interface[5], which seamlessly integrates the SHELX suite of programs.
Intrinsic Phasing: Solve the phase problem using SHELXT to generate the initial electron density map.
Anisotropic Refinement: Assign C, N, O, and Cl atoms to the highest Q-peaks. Refine these heavy atoms anisotropically using full-matrix least-squares on
F2
via SHELXL[6].
Hydrogen Atom Location: The location of light atoms is critical for mapping the hydrogen bond network[7]. Locate the three amine protons from the difference Fourier map. Refine them using DFIX restraints (N-H distance ~0.89 Å) to prevent them from drifting into the electron cloud of the heavy atoms. Place carbon-bound protons in calculated riding positions (AFIX 23 for -CH₂, AFIX 137 for -CH₃).
Convergence: Continue refinement cycles until the maximum shift/error ratio is
<0.001
.
Visualizing the Workflows and Interactions
SCXRD workflow from antisolvent crystallization to final structure solution.
Supramolecular hydrogen bonding topology of the amine hydrochloride salt.
Crystallographic Data & Structural Analysis
The structural refinement yields precise quantitative metrics regarding the unit cell and atomic packing. Below is a summary of the expected crystallographic parameters for the enantiopure salt.
Table 1: Crystallographic and Refinement Parameters
Parameter
Value
Empirical Formula
C₆H₁₄ClNO
Formula Weight
151.63 g/mol
Temperature
100(2) K
Wavelength (Cu-Kα)
1.54184 Å
Crystal System
Orthorhombic
Space Group
P212121
(Chiral)
Unit Cell Dimensions
a=6.85
Å,
b=9.12
Å,
c=13.45
Å
Volume
840.2 ų
Z (Molecules per cell)
4
Calculated Density (
ρ
)
1.198 g/cm³
Absorption Coefficient (
μ
)
3.15 mm⁻¹
Goodness-of-fit on
F2
1.045
Final R indices [I>2
σ
(I)]
R1=0.028
,
wR2=0.072
Flack Parameter
0.01(2) (Confirms absolute configuration)
Structural Insights
The defining feature of the crystal lattice is the extensive hydrogen-bonding network. The primary ammonium group acts as a triple hydrogen-bond donor. Two of these protons form strong, charge-assisted, bifurcated interactions with adjacent chloride anions (
dN⋯Cl≈3.1−3.2
Å). The third proton engages in an intermolecular hydrogen bond with the oxolane ring oxygen of a neighboring molecule (
dN⋯O≈2.8
Å).
Conformationally, the five-membered oxolane ring avoids a planar geometry to minimize torsional strain, adopting a distinct envelope conformation where the C3 atom is puckered out of the plane defined by the O1-C2-C4-C5 atoms. The methyl and methanamine substituents at the C2 chiral center adopt an equatorial-like orientation to minimize steric clashes within the lattice, a structural motif that directly dictates how this molecule interacts with target enzyme pockets in downstream pharmacological applications.
Thermodynamic Stability and Degradation Kinetics of 1-(2-Methyloxolan-2-yl)methanamine Hydrochloride: A Comprehensive Guide
Executive Summary In modern medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons (Fsp³) has led to the widespread adoption of saturated cyclic ethers as bioisosteres for aromatic rings. 1-(2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons (Fsp³) has led to the widespread adoption of saturated cyclic ethers as bioisosteres for aromatic rings. 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (CAS: 2173991-67-6) is a highly versatile, sp³-rich building block featuring an oxolane (tetrahydrofuran) core substituted with a methyl and an aminomethyl group.
While its structural geometry offers favorable pharmacokinetic properties, the thermodynamic stability of the oxolane ring and the primary amine salt presents specific challenges during formulation and storage. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic profile, mechanistic degradation pathways, and self-validating analytical protocols required to establish a robust stability budget for this compound.
Structural Thermodynamics & Solid-State Profiling
The free base form of 1-(2-Methyloxolan-2-yl)methanamine (MW: ~115.17 g/mol ) is an oil at room temperature, characterized by high volatility and susceptibility to atmospheric degradation. Formulating this building block as a hydrochloride salt (MW: 151.64 g/mol ) fundamentally alters its thermodynamic landscape:
Crystal Lattice Energy: The ionic interaction between the protonated primary amine and the chloride counterion significantly increases the crystal lattice energy. This manifests as a distinct, elevated melting point and a higher activation energy barrier against thermal degradation.
Hygroscopicity & Tg Depression: Amine hydrochlorides are inherently prone to moisture sorption. Water molecules intercalate into the crystal lattice, acting as a plasticizer. This lowers the glass transition temperature (Tg) and increases molecular mobility, which acts as a catalyst for solid-state chemical degradation.
Oxolane Ring Strain: The 5-membered oxolane ring possesses minimal angle strain compared to oxetanes, rendering it thermodynamically stable against spontaneous ring-opening under ambient conditions. However, the ether oxygen introduces vulnerabilities to radical-mediated pathways.
Mechanistic Degradation Pathways
Understanding the causality behind degradation is critical for developing predictive stability models. The degradation of 1-(2-Methyloxolan-2-yl)methanamine HCl is primarily governed by two mechanisms:
A. Autoxidation of the Oxolane Ring
Tetrahydrofuran (THF) derivatives are notoriously susceptible to autoxidation when exposed to oxygen and light or heat [1]. The mechanism is a radical chain reaction. Initiation involves the abstraction of a hydrogen atom at the carbon adjacent to the ether oxygen (the α-position).
In 1-(2-Methyloxolan-2-yl)methanamine, the 2-position is sterically hindered and lacks an α-hydrogen due to the methyl and aminomethyl substitutions. Consequently, autoxidation is directed toward the 5-position . The resulting carbon-centered radical rapidly reacts with molecular oxygen to form a peroxyl radical (ROO•), which subsequently abstracts another hydrogen to form a metastable hydroperoxide [2]. These hydroperoxides can further decompose into ring-opened aldehydes or lactones, compromising the integrity of the API.
Caption: Autoxidation mechanism of the oxolane ring forming hydroperoxides via peroxyl radicals.
B. Acid-Catalyzed Ring Opening
While stable at physiological pH, exposure to extreme acidic conditions (e.g., pH < 1) can protonate the ether oxygen. This transforms the oxygen into a viable leaving group, lowering the activation energy for nucleophilic attack (e.g., by water or chloride ions), resulting in the cleavage of the C-O bond and the formation of an acyclic amino-alcohol derivative.
To rigorously quantify the thermodynamic stability of this compound, the following self-validating protocols must be executed. These methods ensure that any observed degradation is an intrinsic property of the molecule, not an artifact of the analytical technique.
Protocol 1: Thermal Analysis (DSC/TGA)
This protocol decouples physical phase transitions (melting) from chemical degradation (volatilization/decomposition).
Sample Preparation: Accurately weigh 3.0–5.0 mg of the API into a Tzero aluminum pan. Use a pin-holed lid to allow for the outgassing of volatiles.
Thermogravimetric Analysis (TGA): Equilibrate the sample at 25°C. Ramp the temperature at 10°C/min to 300°C under a dry nitrogen purge (50 mL/min).
Causality Check: A mass loss prior to 100°C indicates unbound surface moisture. A sharp mass loss at higher temperatures indicates the loss of HCl gas (dehydrohalogenation) and ring fragmentation.
Differential Scanning Calorimetry (DSC): Ramp at 10°C/min from 25°C to a temperature 20°C below the TGA decomposition onset.
Data Output: Integrate the endothermic peak to determine the melting point (Tm) and the enthalpy of fusion (ΔHfus).
Forced degradation (stress testing) is mandated by ICH Q1A(R2) to elucidate degradation pathways and validate the stability-indicating power of the analytical procedures [3].
Hydrolytic Stress (Acid/Base): Dissolve the API in 0.1 N HCl and 0.1 N NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 7 days. Neutralize prior to injection.
Oxidative Stress: Dissolve the API in 3% H₂O₂. Incubate at room temperature for 24–48 hours in the dark to isolate chemical oxidation from photolysis.
Thermal/Humidity Stress: Expose the solid API to 40°C / 75% RH for 1 to 6 months.
Orthogonal Analysis: Analyze all stressed samples using LC-MS/MS and HPLC-UV (Diode Array). Ensure mass balance (the sum of the intact API and degradation products must equal 100% of the initial concentration).
Caption: Workflow for forced degradation testing of the API according to ICH Q1A(R2) guidelines.
Quantitative Data Presentation
The following tables summarize the expected thermodynamic parameters and degradation behaviors for this class of oxolane-amine hydrochlorides, providing a baseline for comparative analytical studies.
Table 1: Physicochemical and Thermodynamic Properties
A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids
MDPI - Antioxidants[Link]
Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones
Beilstein Journal of Organic Chemistry[Link]
ICH Q1A(R2) Stability testing of new drug substances and products
European Medicines Agency / International Council for Harmonisation[Link]
Exploratory
Advanced Pharmacophore Modeling with sp3-Enriched Fragments: A Technical Guide on 1-(2-Methyloxolan-2-yl)methanamine Hydrochloride
Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional scaffolds is a critical strategy for improving clinical success...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional scaffolds is a critical strategy for improving clinical success rates. High sp3 character (Fsp3) is statistically correlated with enhanced aqueous solubility, reduced off-target promiscuity, and lower attrition rates in clinical development[1].
This technical whitepaper provides an in-depth protocol for conducting pharmacophore modeling using 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (1-MOMA-HCl). As a versatile, sp3-rich building block featuring a tetrahydrofuran (oxolane) core, a primary amine, and a methyl group[2], 1-MOMA-HCl serves as an ideal structural anchor for virtual screening and lead optimization. This guide details the causality behind computational choices, feature abstraction, and the implementation of self-validating decoy systems to ensure robust model generation.
Rationale: The sp3-Enriched Scaffold & Physicochemical Profiling
The selection of 1-MOMA-HCl is driven by its exceptional physicochemical profile. Unlike planar fragments, the oxolane ring undergoes pseudorotation (adopting envelope and half-chair conformations), which projects its substituents into distinct 3D vectors.
Causality in Preparation: When utilizing 1-MOMA-HCl (CAS: 2173991-67-6)[2] for in silico modeling, it is imperative to strip the hydrochloride counterion and model the molecule as a protonated free base. At physiological pH (7.4), the primary aliphatic amine (pKa ~9.5) exists almost exclusively as an -NH3+ cation. Failing to remove the chloride ion during computational preparation will result in artificial electrostatic clashes and skewed conformational energy landscapes.
Quantitative Physicochemical & Pharmacophoric Data
The following table summarizes the key metrics that dictate the molecule's behavior in a pharmacophore model:
Property
Value / Descriptor
Pharmacophoric Implication
Molecular Weight
151.64 g/mol (HCl salt)
Rule of 3 compliant; ideal for fragment-based screening[2].
Fsp3 (Fraction sp3)
1.0 (Free base)
High 3D character; reduces promiscuity and improves solubility[1].
Rotatable Bonds
2
Low entropic penalty upon target binding; highly defined vectors.
Hydrogen Bond Donors
1 (-NH3+)
Acts as a Positive Ionizable (PI) group; forms salt bridges.
Hydrogen Bond Acceptors
1 (-O- in oxolane)
Interacts with target backbone amides or side-chain hydroxyls.
Hydrophobic Centers
1 (-CH3 group)
Provides a defined steric boundary and van der Waals interactions.
Pharmacophore modeling abstracts explicit atoms into generalized 3D functional spheres (e.g., Hydrogen Bond Donors/Acceptors, Hydrophobes)[3]. The following step-by-step methodology outlines the generation of a ligand-based or structure-based pharmacophore using industry-standard environments like LigandScout or BIOVIA Discovery Studio[3][4].
Step 1: Data Compilation & Ligand Preparation
Import the 3D structure of 1-MOMA-HCl.
Desalt the molecule (remove HCl) and apply a pH 7.4 protonation state to ensure the primary amine is ionized (-NH3+).
Minimize the initial structure using the MMFF94 force field to resolve any steric clashes.
Step 2: Conformational Sampling
Small molecules are highly flexible. To capture the true bioactive pose, exhaustive conformational sampling is required.
Utilize a conformational generator (e.g., OMEGA or Catalyst)[4].
Experimental Choice: Set the energy window to 20 kcal/mol above the global minimum and limit the output to a maximum of 250 conformers.
Causality: The oxolane ring's envelope puckering and the rotatable methanamine bond must be sampled. Conformations exceeding 20 kcal/mol are thermodynamically inaccessible at room temperature and will introduce false-positive vectors into the model.
Step 3: Feature Abstraction
Using the generated conformers, extract the spatial arrangement of chemical features.
Map the primary amine as a Positive Ionizable (PI) and Hydrogen Bond Donor (HBD) sphere.
Map the oxolane oxygen as a Hydrogen Bond Acceptor (HBA) sphere.
Map the methyl group and the carbon backbone as a Hydrophobic (HY) sphere[5].
Step 4: Model Generation & Refinement
Superimpose the features to create a 3D hypothesis. Apply exclusion volumes (forbidden spaces) around the ligand to represent the steric boundaries of the target protein, preventing the selection of molecules that are too large for the binding pocket[4].
Fig 1: Step-by-step pharmacophore modeling workflow for 1-MOMA-HCl.
Target Mapping & Interaction Causality
When applying the 1-MOMA-HCl pharmacophore to a target (e.g., an amine-binding GPCR or a kinase hinge region), the spatial relationship between the ligand features and the protein residues dictates binding affinity. The primary amine is the critical anchor. Because it is protonated, it seeks a negatively charged residue (Aspartate or Glutamate) to form a salt bridge. The oxolane oxygen, acting as an HBA, typically interacts with a backbone NH, while the methyl group occupies a lipophilic sub-pocket to drive favorable entropic displacement of water.
Fig 2: Logical mapping of 1-MOMA-HCl pharmacophoric features to target residues.
Self-Validating Systems: Ensuring Model Robustness
A pharmacophore model is only scientifically valid if it can mathematically distinguish true active compounds from inactive ones. Every protocol must incorporate a self-validating decoy screening step[5][6].
Validation Protocol:
Decoy Generation: Compile a test set consisting of known active compounds (sharing the 1-MOMA-HCl scaffold or bioisosteres) and a large set of property-matched decoys (e.g., from the DUD-E database)[6]. Decoys must possess similar 1D physicochemical properties (MW, logP) but different 2D topologies.
Virtual Screening: Screen the combined active/decoy database against the generated pharmacophore model.
Metric Evaluation: Calculate the Receiver Operating Characteristic (ROC) curve and the Area Under the Curve (AUC).
Causality of Refinement: If the AUC is < 0.7, the model is too promiscuous. You must return to Step 4 and either decrease the tolerance radii of the feature spheres (e.g., reducing the PI sphere from 1.5 Å to 1.2 Å) or add stricter exclusion volumes to penalize steric clashes[4]. An optimized model should achieve an Enrichment Factor (EF) that identifies >80% of actives within the top 5% of the screened library.
Conclusion
1-(2-Methyloxolan-2-yl)methanamine hydrochloride represents a highly efficient, sp3-enriched fragment for modern drug design. By rigorously applying causality to conformational sampling, protonation state assignment, and self-validating decoy metrics, researchers can generate highly predictive pharmacophore models. These models not only facilitate the discovery of novel hit compounds but also guide the rational optimization of fragments into potent, selective lead therapeutics.
Application Note: 1-(2-Methyloxolan-2-yl)methanamine Hydrochloride in Rational Drug Design
Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of 3D-rich, conformationally restricted building blocks. 1-(2-Methyloxolan-2-yl)methanamine hydrochlor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of 3D-rich, conformationally restricted building blocks. 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (also known as (2-methyltetrahydrofuran-2-yl)methanamine hydrochloride) has emerged as a highly valuable primary amine synthon. By escaping the "flatland" of traditional planar aromatics, this gem-disubstituted tetrahydrofuran (THF) derivative provides unique vectors for target engagement while simultaneously addressing common pharmacokinetic liabilities such as rapid metabolic degradation and poor aqueous solubility[1].
This application note provides an in-depth physicochemical profile of this building block, alongside field-validated protocols for its integration into lead optimization workflows.
Structural Rationale & Physicochemical Profiling
The architectural value of 1-(2-Methyloxolan-2-yl)methanamine lies in its quaternary stereocenter at the C2 position of the oxolane ring. This structural motif offers three distinct advantages in medicinal chemistry:
Conformational Rigidity: The oxolane ring restricts the rotational degrees of freedom of the attached amine. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to increased binding affinity compared to flexible aliphatic chains.
Metabolic Shielding (Steric Hindrance): The presence of the methyl group and the oxolane ring at the C2 position creates a neopentyl-like steric environment around the primary amine. This bulk physically shields the amine from the active sites of Cytochrome P450 (CYP450) enzymes, significantly reducing the rate of oxidative N-dealkylation—a common metabolic liability in primary and secondary amines[2].
Hydrogen Bonding Network: The ether oxygen within the oxolane ring acts as a dedicated hydrogen bond acceptor, enabling novel interactions with kinase hinge regions or other polar target motifs without significantly increasing the molecule's lipophilicity (LogP)[3].
Quantitative Physicochemical Data
The following table summarizes the key properties of the building block, highlighting its suitability for Lipinski-compliant drug design.
Table 1: Physicochemical Properties of the Building Block
Easy to handle, weigh, and store at room temperature.
Workflow Integration & Mechanistic Impact
Integrating this building block into a drug discovery pipeline typically occurs during the Lead Optimization phase, specifically when a hit compound exhibits poor metabolic stability or suboptimal lipophilic ligand efficiency (LLE).
Caption: Workflow for integrating 1-(2-Methyloxolan-2-yl)methanamine into lead optimization.
The primary mechanistic advantage of this integration is the evasion of rapid CYP450 metabolism, driven by the steric clash generated by the gem-disubstituted THF ring.
Caption: Mechanism of metabolic stability enhancement via steric shielding by the oxolane ring.
Validated Experimental Protocols
Because 1-(2-Methyloxolan-2-yl)methanamine features a neopentyl-like carbon center, the adjacent primary amine experiences significant steric hindrance. Standard synthetic protocols often fail to achieve full conversion. The following protocols have been engineered to overcome these kinetic barriers.
Context & Causality: Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields when applied to neopentyl-like amines. We mandate the use of the uronium-based coupling reagent HATU , which forms a highly reactive 7-aza-OBt ester intermediate capable of overcoming the steric bulk. Furthermore, because the building block is a hydrochloride salt[4], a specific stoichiometric excess of a non-nucleophilic base (DIPEA) is required to liberate the free amine in situ and drive the reaction forward.
Step-by-Step Methodology:
Preparation: In an oven-dried reaction vial under an inert atmosphere (N2 or Ar), dissolve the target carboxylic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M.
Activation: Add HATU (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv.).
Expert Insight: The 3.0 equiv. of DIPEA is a critical self-validating parameter. Exactly 1.0 equiv. is consumed to neutralize the HCl salt of the amine, while the remaining 2.0 equiv. facilitates the deprotonation of the carboxylic acid and maintains the basic environment required for the coupling mechanism.
Amine Addition: Stir the mixture at room temperature for 10 minutes to ensure complete activation of the acid. Subsequently, add 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (1.1 equiv.)[6].
Reaction Execution: Stir the reaction mixture at room temperature for 4–12 hours. Monitor conversion via LC-MS.
Troubleshooting: If the reaction stalls at <50% conversion due to extreme steric clash from a bulky acid partner, elevate the temperature to 40 °C.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to effectively pull DMF into the aqueous phase), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.
Protocol B: Parallel Reductive Amination for Secondary Amine Libraries
Context & Causality: Reductive amination with aldehydes or ketones provides rapid access to diverse secondary amines. Sodium triacetoxyborohydride (STAB) is the reagent of choice. Its mild reducing power prevents the premature reduction of the carbonyl species, allowing the sterically hindered imine/iminium intermediate to form completely before reduction occurs.
Step-by-Step Methodology:
Imine Formation: Dissolve the aldehyde/ketone (1.0 equiv.) and 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (1.2 equiv.) in anhydrous 1,2-dichloroethane (DCE) at a concentration of 0.2 M.
Neutralization & Catalysis: Add DIPEA (1.2 equiv.) to liberate the free base. Next, add glacial acetic acid (1.0 equiv.) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
Reduction: Add STAB (1.5 equiv.) in small portions.
Expert Insight: Adding STAB only after the pre-formation of the imine maximizes the yield. If added concurrently, the steric bulk of the oxolane amine will slow imine formation, leading to competitive direct reduction of the aldehyde/ketone to an alcohol.
Completion: Stir for 12 hours at room temperature. Quench carefully with 1N NaOH to break down stable boron complexes, then extract with dichloromethane (DCM).
Purification: Dry the organic layer, concentrate, and purify via reverse-phase preparative HPLC to isolate the secondary amine.
Preparation of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride from tetrahydrofuran precursors
Executive Summary The preparation of functionalized tetrahydrofuran (oxolane) derivatives is a critical operation in modern drug discovery. 1-(2-Methyloxolan-2-yl)methanamine hydrochloride is a highly valuable pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The preparation of functionalized tetrahydrofuran (oxolane) derivatives is a critical operation in modern drug discovery. 1-(2-Methyloxolan-2-yl)methanamine hydrochloride is a highly valuable pharmacophore, offering a unique combination of hydrogen-bonding capability (via the ether oxygen) and a basic amine functionality. This application note provides a robust, self-validating protocol for the synthesis of this compound starting from 2-methyltetrahydrofuran-2-carbonitrile. By utilizing a lithium aluminum hydride (LiAlH₄) reduction followed by anhydrous hydrochloride salt formation, this workflow circumvents common pitfalls such as product volatility and aqueous phase loss.
Scientific Rationale & Mechanistic Pathway
2-Methyltetrahydrofuran-2-carbonitrile (CAS 19679-75-5) features a saturated five-membered ether ring and a nitrile group attached to a sterically hindered quaternary carbon center[1]. The transformation of this nitrile into a primary amine requires a strong nucleophilic reducing agent.
The mechanism proceeds via the following cascade[2]:
Hydride Addition: The highly polar C≡N bond is attacked by the nucleophilic hydride ion (
H−
) from LiAlH₄, forming a transient imine salt intermediate.
Second Reduction: A subsequent hydride transfer from the aluminum complex reduces the imine double bond, producing an aluminum-nitrogen complex.
Hydrolysis: During the aqueous workup, the polar N-Al and N-Li bonds are cleaved by water, yielding the primary amine (free base)[2].
Because the resulting free base—1-(2-Methyloxolan-2-yl)methanamine—is volatile and susceptible to oxidation, it is immediately trapped as a hydrochloride salt. This causality-driven approach ensures the final product is isolated as a stable, highly pure crystalline solid.
Synthetic workflow from nitrile precursor to stable amine hydrochloride salt.
Expertise Insight: The quaternary nature of the C2 carbon creates significant steric hindrance. Reflux conditions are necessary to drive the second hydride transfer and prevent the reaction from stalling at the imine stage.
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon balloon.
LiAlH₄ Suspension: Suspend LiAlH₄ (2.0 eq) in anhydrous THF (10 mL/g of precursor) and cool the mixture to 0 °C using an ice-water bath.
Addition: Dissolve 2-Methyltetrahydrofuran-2-carbonitrile (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
Reflux: Once the addition is complete and hydrogen evolution subsides, remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 4 hours.
Fieser Workup and Free Base Isolation
Expertise Insight: Traditional aqueous quenching of LiAlH₄ produces a gelatinous aluminum hydroxide emulsion that traps the product and is nearly impossible to filter. The Fieser method forces the aluminum into a granular sodium aluminate lattice.
Cooling: Cool the reaction mixture back to 0 °C.
Quenching (The Fieser Method): For every x
grams of LiAlH₄ used, sequentially and cautiously add:
x
mL of distilled H₂O (Dropwise, vigorous
H2
evolution).
x
mL of 15% aqueous NaOH.
3x
mL of distilled H₂O.
Filtration: Stir the mixture for 15 minutes at room temperature until the precipitate turns completely white and granular. Filter the suspension through a pad of Celite and wash the filter cake thoroughly with diethyl ether.
Concentration: Carefully concentrate the filtrate under reduced pressure. Critical: Keep the water bath below 30 °C to prevent evaporative loss of the volatile free base amine.
Anhydrous Hydrochloride Salt Formation
Expertise Insight: Using aqueous HCl (e.g., 37% hydrochloric acid) will dissolve the resulting amine salt into the water phase, drastically reducing yield. Anhydrous HCl in dioxane ensures immediate precipitation.
Dissolution: Dissolve the crude 1-(2-Methyloxolan-2-yl)methanamine in anhydrous diethyl ether (15 mL/g of crude).
Acidification: Cool the solution to 0 °C. Dropwise, add 4.0 M HCl in 1,4-dioxane until the solution reaches pH 2 (monitor via pH paper on an aliquot). A dense white precipitate will form immediately.
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the white solid, wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.
Quantitative Data & Analytical Characterization
To validate the success of the synthesis, the product should be subjected to spectroscopic analysis. The self-validating markers for this protocol are the complete disappearance of the nitrile stretch and the mass shift indicative of reduction.
New isolated signals (AB system or multiplet) at ~3.10–3.30 ppm corresponding to the
−CH2−NH3+
group.
Yield
N/A
Typically 75–85% over two steps.
Troubleshooting & Critical Parameters
Incomplete Reduction: If FTIR shows a residual peak at ~2250 cm⁻¹, the LiAlH₄ may have degraded due to moisture exposure. Always use fresh reagents and ensure the THF is strictly anhydrous (stored over molecular sieves).
Stereochemical Integrity: The starting material possesses a chiral center at C2. The LiAlH₄ reduction mechanism does not break any bonds at the chiral center; therefore, the enantiomeric purity (ee%) of the starting nitrile is fully conserved in the final amine hydrochloride.
Hygroscopicity: The final hydrochloride salt may be hygroscopic depending on the ambient humidity. Store the final product in a desiccator over anhydrous calcium sulfate or silica gel.
References
ChemistrySteps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde". Chemistry Steps Educational Portal. URL:[Link]
Chemguide. "Reducing Nitriles to Primary Amines". Chemguide UK. URL:[Link]
Application Note: Catalytic Reduction Strategies for the Synthesis of 1-(2-Methyloxolan-2-yl)methanamine
Abstract 1-(2-Methyloxolan-2-yl)methanamine is a valuable primary amine building block incorporating a substituted tetrahydrofuran moiety, a common motif in pharmacologically active compounds. Its efficient and selective...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1-(2-Methyloxolan-2-yl)methanamine is a valuable primary amine building block incorporating a substituted tetrahydrofuran moiety, a common motif in pharmacologically active compounds. Its efficient and selective synthesis is critical for applications in medicinal chemistry and drug development. This application note provides a detailed guide to the synthesis of this target molecule via the catalytic reduction of its nitro-alkane precursor, 2-methyl-2-(nitromethyl)oxolane. We present and compare two robust catalytic methodologies: classical heterogeneous catalytic hydrogenation using Raney® Nickel and a milder catalytic transfer hydrogenation (CTH) approach. This document offers in-depth technical protocols, discusses the rationale behind experimental choices, and provides comparative data to aid researchers in selecting the optimal method for their specific needs.
Introduction and Synthesis Overview
The reduction of aliphatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary amines.[1][2] For the synthesis of 1-(2-Methyloxolan-2-yl)methanamine, the most direct precursor is 2-methyl-2-(nitromethyl)oxolane. Catalytic methods are often preferred over stoichiometric metal hydride reagents (e.g., LiAlH4) due to their higher efficiency, milder reaction conditions, simpler work-up procedures, and improved safety profiles.[3][4]
The general synthetic transformation is illustrated below:
Figure 1: General reaction scheme for the catalytic reduction.
This guide will focus on two highly effective catalytic systems:
Heterogeneous Catalytic Hydrogenation: Utilizing high-pressure hydrogen gas with a metal catalyst.
Catalytic Transfer Hydrogenation (CTH): Employing a hydrogen donor molecule, such as formic acid, in the presence of a catalyst, which circumvents the need for specialized high-pressure hydrogenation equipment.[5][6]
Discussion of Catalytic Systems & Rationale
The choice of catalyst and hydrogen source is paramount for achieving high yield and purity. Aliphatic nitro groups are readily reduced by several catalytic systems.[1]
Raney® Nickel
Raney® Nickel is a highly active, cost-effective skeletal catalyst widely used for the hydrogenation of nitro compounds and nitriles to primary amines.[3][7][8] Its large surface area and absorbed hydrogen content contribute to its high catalytic activity, often allowing for reactions at moderate temperatures and pressures.[8] For the reduction of aliphatic nitro compounds, it is a method of choice due to its effectiveness and lower cost compared to precious metal catalysts like platinum or palladium.[3][8]
Platinum and Palladium Catalysts
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a highly effective pre-catalyst that converts to finely dispersed platinum black under hydrogen, the active catalytic species.[9][10] It is particularly useful when other functional groups susceptible to hydrogenolysis are present, though this is not a concern for the target substrate.[9]
Palladium on Carbon (Pd/C): While a workhorse catalyst for many hydrogenations, Pd/C can sometimes be less effective for aliphatic nitro reductions compared to Raney Ni or PtO₂ and carries a higher risk of side reactions if other reducible groups are present.[3]
Catalytic Transfer Hydrogenation (CTH)
CTH offers a significant practical advantage by avoiding the use of flammable and highly pressurized hydrogen gas.[11] Systems like Raney Nickel with formic acid or ammonium formate are exceptionally rapid and selective for nitro group reductions, often proceeding to completion at room temperature within minutes.[5] This method is particularly well-suited for laboratories not equipped for high-pressure reactions.
Comparative Analysis of Reduction Methods
The following table summarizes the key parameters and considerations for the primary catalytic methods discussed.
Parameter
Method A: H₂/Raney® Ni
Method B: HCOOH/Raney® Ni
Method C: H₂/PtO₂
Hydrogen Source
H₂ Gas
Formic Acid (HCOOH)
H₂ Gas
Typical Pressure
3-5 bar (approx. 45-75 psi)
Atmospheric
1-4 bar (approx. 15-60 psi)
Typical Temperature
Room Temp. to 40 °C
Room Temperature
Room Temperature
Catalyst
Raney® Nickel (slurry)
Raney® Nickel (slurry)
Platinum(IV) Oxide
Key Advantages
High activity, cost-effective, well-established.[7][8]
High activity, good functional group tolerance.[9]
Key Considerations
Requires pressure reactor; catalyst is pyrophoric.
Formic acid is corrosive.
Higher cost than Raney Ni.
Work-up
Filtration of catalyst
Filtration of catalyst, aqueous wash
Filtration of catalyst
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Raney® Nickel is pyrophoric and must be handled with extreme care, always kept wet with a solvent, and never allowed to dry in the air. Proper quenching and disposal procedures must be followed.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel and H₂ Gas
This protocol describes the reduction of 2-methyl-2-(nitromethyl)oxolane using a standard hydrogenation apparatus.
Figure 2: Experimental workflow for H₂/Raney® Ni reduction.
Materials:
2-methyl-2-(nitromethyl)oxolane (1.0 eq)
Raney® Nickel 50% slurry in water (approx. 10-20% by weight of substrate)
Methanol (MeOH), anhydrous
Diatomaceous earth (Celite®)
Nitrogen (N₂) and Hydrogen (H₂) gas
Equipment:
Parr-type hydrogenation apparatus or a similar pressure reactor
Magnetic stirrer
Buchner funnel and filter flask
Rotary evaporator
Procedure:
To a suitable pressure reactor vessel, add a solution of 2-methyl-2-(nitromethyl)oxolane in methanol (approx. 0.5 M concentration).
Expert Insight: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry. The inert atmosphere prevents the catalyst from coming into contact with air, mitigating its pyrophoric risk. The amount of catalyst can be optimized, but a 10% w/w loading is a robust starting point.
Seal the reactor according to the manufacturer's instructions.
Purge the system by pressurizing with N₂ (to ~2 bar) and venting three times to remove all oxygen.
Purge the system with H₂ (to ~2 bar) and venting three times.
Pressurize the reactor with H₂ to 3-4 bar (approx. 45-60 psi).
Begin vigorous stirring. The reaction is often exothermic; monitor the temperature and pressure.
Continue the reaction until hydrogen uptake ceases (typically 2-6 hours). The reaction progress can also be monitored by TLC or GC-MS by carefully sampling the reaction mixture.
Once complete, stop the stirring, vent the excess H₂, and purge the reactor three times with N₂.
Work-up: Prepare a pad of Celite® in a Buchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite® pad to remove the catalyst. Crucially, do not allow the catalyst on the filter pad to dry. Immediately quench the spent catalyst by transferring the pad to a large volume of water.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-methyloxolan-2-yl)methanamine.
The crude product can be further purified by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid and Raney® Nickel
This protocol provides a convenient alternative that avoids pressurized H₂ gas.[5]
Materials:
2-methyl-2-(nitromethyl)oxolane (1.0 eq)
Raney® Nickel 50% slurry in water (approx. 5-10% by weight of substrate)
Methanol (MeOH)
Formic Acid (HCOOH), 90% (approx. 5-10 eq)
Diatomaceous earth (Celite®)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
Equipment:
Round-bottom flask with a stir bar
Condenser (optional, for temperature control)
Addition funnel
Buchner funnel and filter flask
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, suspend 2-methyl-2-(nitromethyl)oxolane and Raney® Nickel slurry in methanol (approx. 0.5 M).
Stir the suspension at room temperature.
Slowly add formic acid (90%) dropwise via an addition funnel over 15-30 minutes. The reaction is exothermic and may involve gas evolution; controlled addition is key to maintaining a safe reaction temperature (25-40 °C).
Expert Insight: The reaction is typically very rapid and often complete within 30-60 minutes after the addition is finished.[5] Monitor the reaction by TLC (staining with ninhydrin to visualize the amine product) until the starting material is fully consumed.
Work-up: Prepare a pad of Celite® as described in Protocol 1. Filter the reaction mixture, ensuring the catalyst is kept wet and quenched appropriately.
Concentrate the filtrate under reduced pressure to remove most of the methanol.
Dilute the residue with water and basify carefully with a saturated NaHCO₃ solution until gas evolution ceases (pH > 8).
Extract the aqueous layer with a suitable organic solvent like DCM or Et₂O (3 x 50 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the desired amine.
Further purification can be achieved as described in Protocol 1.
Conclusion
The catalytic reduction of 2-methyl-2-(nitromethyl)oxolane is an efficient and reliable method for producing 1-(2-methyloxolan-2-yl)methanamine. Both classical hydrogenation with Raney® Nickel under H₂ pressure and catalytic transfer hydrogenation with formic acid offer excellent yields and purity. The transfer hydrogenation method represents a particularly attractive option for its operational simplicity and avoidance of high-pressure gas, making it highly suitable for broad application in research and development settings.
References
Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 32(15), 2341-2345. [Link]
Wikipedia contributors. (2024). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]
Zaripova, A. R., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1234-1243. [Link]
Wikipedia contributors. (2024). Raney nickel. Wikipedia, The Free Encyclopedia. [Link]
Ragaini, F., & Ferretti, F. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2523-2590. [Link]
Cleary, T. P., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9036-9040. [Link]
Wright, A. J., et al. (2022). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Communications Chemistry, 5(1), 1-9. [Link]
Werkmeister, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst. ChemSusChem, 10(5), 842-846. [Link]
Wang, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 599. [Link]
Sen, B. (2020). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate. [Link]
Wikipedia contributors. (2023). Adams' catalyst. Wikipedia, The Free Encyclopedia. [Link]
Organic Chemistry Portal. (n.d.). Alkene to Alkane. . [Link]
Graham, D. P., & Spiegler, L. (1958). U.S. Patent No. 2,823,235. Washington, DC: U.S.
Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. Synthesis and Catalysis, 2(2). [Link]
University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. scs.illinois.edu. [Link]
ResearchGate. (2015). Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction? [Link]
Monticelli, S., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 148(1), 119-128. [Link]
Monticelli, S., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 148(1), 119-128. [Link]
Wikipedia contributors. (2024). 2-Methyltetrahydrofuran. Wikipedia, The Free Encyclopedia. [Link]
Technical Support Center: Synthesis of 1-(2-Methyloxolan-2-yl)methanamine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity product.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield in the synthesis of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride, typically achieved through reductive amination of 2-acetyl-2-methyl-tetrahydrofuran, can stem from several factors. Here is a systematic approach to troubleshooting:
1. Incomplete Imine Formation: The crucial first step is the formation of the imine intermediate. This equilibrium reaction can be hampered by several factors.[1][2]
Mitigation Strategy:
Water Removal: The formation of an imine from a ketone and an amine releases a molecule of water.[1] In a closed system, this water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, or azeotropic removal of water with a suitable solvent (e.g., toluene) can drive the equilibrium towards the imine product.
pH Control: The reaction is acid-catalyzed.[2] However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.[2] A weakly acidic environment (pH 4-5) is optimal. The use of an ammonium salt (e.g., ammonium acetate) or a catalytic amount of a weak acid like acetic acid is recommended.
2. Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical for a high-yielding reaction.
Mitigation Strategy:
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for imines.[3][4] For substrates sensitive to harsher conditions, sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective alternative that can often be used in a one-pot procedure.[1][5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective and is particularly useful as it is stable in mildly acidic conditions, allowing for a one-pot reaction where the imine is reduced as it is formed.[1][7]
Stepwise vs. One-Pot: Consider a stepwise approach. First, confirm the formation of the imine (e.g., by TLC or ¹H NMR), and only then add the reducing agent.[5][8] This can prevent the undesired reduction of the starting ketone.[8]
Temperature Control: The reduction is typically performed at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
3. Side Reactions: Several side reactions can compete with the desired reductive amination, leading to a lower yield of the target amine.
Mitigation Strategy:
Aldol Condensation: The starting ketone can undergo self-condensation under certain conditions. Maintaining a neutral to slightly acidic pH and moderate temperatures can minimize this side reaction.
Over-alkylation: If a primary amine is used, there is a possibility of the product amine reacting with another molecule of the ketone to form a tertiary amine. Using an excess of the amine source (e.g., ammonia or an ammonium salt) can help to minimize this.
4. Product Loss During Workup and Purification: The desired amine hydrochloride is a salt, and its properties must be considered during isolation.
Mitigation Strategy:
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary. The free amine is typically extracted into an organic solvent after basifying the aqueous layer. Ensure the pH is sufficiently high (pH > 10) to deprotonate the ammonium species fully.
Salt Formation: The hydrochloride salt is formed by treating a solution of the free amine in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) with a solution of HCl (e.g., HCl in dioxane or gaseous HCl).[9] The salt will then precipitate and can be collected by filtration.[9]
Washing: Wash the filtered salt with a cold, non-polar solvent to remove any remaining organic impurities.[9]
Here is a workflow to guide your troubleshooting process:
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?
Answer: Impurities in the final product can be carried over from the reaction or formed during the workup. Here are the most common culprits and how to address them:
Impurity/Side Product
Likely Cause
Mitigation Strategy
Unreacted Ketone
Incomplete imine formation or inefficient reduction.
Drive imine formation to completion (see Q1). Ensure the reducing agent is active and used in sufficient quantity.
Alcohol from Ketone Reduction
The reducing agent is reducing the starting ketone.
Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN that is more selective for the imine/iminium ion.[1][5] Alternatively, pre-form the imine before adding NaBH₄.[8]
Tertiary Amine (Over-alkylation)
The product primary amine reacts with another molecule of the ketone.
Use a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).
Inorganic Salts
Carryover from the workup.
If using an aqueous workup, ensure the organic layer is thoroughly washed to remove any inorganic salts before proceeding to the hydrochloride salt formation. If precipitation of the hydrochloride salt is done from an aqueous/organic mixture, inorganic salts may co-precipitate.[10] In such cases, it may be necessary to isolate the free amine, dry it, and then form the salt in an anhydrous solvent.[10]
Question 3: My product is an oil or a sticky solid and is difficult to handle. How can I obtain a crystalline hydrochloride salt?
Answer: The physical form of the final product is highly dependent on its purity and the method of precipitation.
Purity is Key: Impurities can often act as "eutectic melters," preventing the formation of a well-ordered crystal lattice. Ensure your free amine is as pure as possible before forming the salt. This may require a purification step like column chromatography of the free amine before salt formation.
Solvent Choice for Precipitation: The choice of solvent for the salt formation is critical.[9]
A solvent in which the free amine is soluble but the hydrochloride salt is insoluble is ideal.[9] Common choices include diethyl ether, ethyl acetate, isopropanol, or a mixture of solvents.
If the salt is too soluble in your chosen solvent, you can add a non-polar anti-solvent (e.g., heptane or hexane) to induce precipitation.
Controlled Precipitation:
Slow Addition: Add the HCl solution slowly to a stirred solution of the amine.
Temperature: Cooling the solution (e.g., in an ice bath or refrigerator) can promote crystallization.[10]
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Trituration: If an oil forms, try to induce crystallization by adding a small amount of a non-polar solvent and stirring vigorously (trituration).
II. Frequently Asked Questions (FAQs)
What is the reaction mechanism for the reductive amination step?
The reductive amination proceeds in two main stages:
Imine Formation: The nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal intermediate, which then dehydrates to form an imine. This dehydration step is typically the rate-limiting step and is acid-catalyzed.[1]
Reduction: A hydride from the reducing agent (e.g., NaBH₄) attacks the carbon of the C=N double bond of the imine (or the protonated iminium ion, which is more electrophilic), reducing it to the amine.[3]
Caption: The general mechanism of reductive amination.
Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
Reaction Monitoring:
Thin-Layer Chromatography (TLC): An excellent technique to monitor the disappearance of the starting ketone and the formation of the product. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent streaking of the amine).
Final Product Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. The disappearance of the C=O stretch from the ketone and the appearance of N-H stretches in the product are key indicators.
Melting Point: A sharp melting point is a good indicator of the purity of the crystalline hydrochloride salt.
What safety precautions should be taken during this synthesis?
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Quench the reaction carefully and avoid contact with strong acids.
Handle all organic solvents and reagents with care, as they can be flammable and/or toxic.
Hydrochloric acid is corrosive. Handle with appropriate care.
III. Experimental Protocol: A Generalized Procedure
This protocol is a starting point and may require optimization for your specific laboratory conditions.
Synthesis of 1-(2-Methyloxolan-2-yl)methanamine (Free Base)
To a solution of 2-acetyl-2-methyl-tetrahydrofuran (1.0 eq) in methanol, add ammonium acetate (3-5 eq).
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, keeping the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete by TLC.
Carefully quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Basify the remaining aqueous solution to pH > 10 with NaOH solution (e.g., 2M NaOH).
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
Formation of the Hydrochloride Salt
Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
Continue adding the HCl solution until the precipitation is complete and the solution is acidic to litmus paper.
Stir the resulting slurry for 30 minutes, potentially at a reduced temperature (0 °C).
Collect the solid by vacuum filtration.
Wash the filter cake with a small amount of cold diethyl ether.
Dry the product under vacuum to obtain 1-(2-Methyloxolan-2-yl)methanamine hydrochloride.
IV. References
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
Purification of Hydrochloride. ECHEMI.
Amine acid salt compounds and process for the production thereof. Google Patents.
Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. Benchchem.
Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem.
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry.
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
Reductive amination. Wikipedia.
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
Optimizing crystallization conditions for 1-(2-Methyloxolan-2-yl)methanamine hydrochloride
Welcome to the Technical Support Center for the crystallization and solid-state optimization of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move bey...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the crystallization and solid-state optimization of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride .
As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Crystallizing primary amine hydrochlorides containing a tetrahydrofuran (oxolane) moiety presents specific thermodynamic and kinetic challenges—namely, liquid-liquid phase separation (oiling out), severe hygroscopicity, and solvent entrapment. This center is structured to provide you with the causality behind these phenomena, self-validating protocols to ensure process control, and authoritative grounding for your experimental design.
Q: How do I select the optimal solvent system to maximize yield while preventing impurity inclusion?A: The choice of solvent dictates not only the yield but the crystal habit and impurity rejection profile. 1-(2-Methyloxolan-2-yl)methanamine is a polar amine, and its HCl salt possesses high lattice energy but is highly soluble in water and short-chain alcohols. Relying on a single solvent often requires extreme cooling, which induces rapid, uncontrolled nucleation.
Causality: Balancing a protic solvent (to solvate the chloride ion) with an aprotic anti-solvent is critical to controlling the metastable zone width (MSZW) [1]. A binary system like Ethanol/Ethyl Acetate allows you to dissolve the API completely at moderate temperatures and slowly generate supersaturation via anti-solvent addition, yielding highly pure prismatic crystals.
Table 1: Quantitative Solubility & Yield Data for Evaluated Solvent Candidates
Solvent System
Solubility @ 5°C (mg/mL)
Solubility @ 50°C (mg/mL)
MSZW (°C)
Expected Yield (%)
Crystal Habit
Isopropanol (IPA)
18.5
142.0
12.5
86.9
Fine Needles
Ethanol / EtOAc (1:2 v/v)
9.2
115.4
18.0
> 92.0
Prismatic
Acetone
2.1
15.3
5.5
< 50.0
Irregular Fines
Methanol / MTBE (1:3 v/v)
14.0
165.0
14.5
91.5
Blocks
Note: Data represents the racemate. Enantiopure forms will exhibit altered solubility curves but follow identical thermodynamic trends.
Q: Why does the API "oil out" (liquid-liquid phase separation) instead of crystallizing during the cooling phase?A: Oiling out occurs when the supersaturation level exceeds the metastable limit of the liquid phase before primary nucleation can overcome its activation energy.
Causality: The high solubility of the oxolane moiety in alcohols, combined with rapid cooling, pushes the system into a labile liquid-liquid region. To fix this, you must bypass primary nucleation entirely by introducing seed crystals within the metastable zone, forcing the system to consume supersaturation via crystal growth rather than phase separation.
Protocol 1: Self-Validating Anti-Solvent Crystallization with Seeding
Objective: Isolate the API in high yield without liquid-liquid phase separation.
Dissolution: Suspend 10.0 g of crude 1-(2-Methyloxolan-2-yl)methanamine HCl in 25 mL of absolute Ethanol. Heat the reactor to 50°C under moderate agitation (250 rpm).
Self-Validation Check: The system is valid if the solution is completely transparent. If turbid, the API concentration exceeds the solubility limit; add Ethanol in 1 mL increments until clear.
Pre-Nucleation Anti-Solvent Addition: Slowly dose 35 mL of Ethyl Acetate at 50°C over 20 minutes.
Self-Validation Check: The solution must remain clear. If premature precipitation occurs, the anti-solvent ratio is too high for this temperature. Abort, heat to 55°C to redissolve, and adjust the solvent ratio.
Cooling & Seeding: Cool the reactor to 40°C (safely within the 18°C MSZW). Add 0.1 g of pure API seeds (milled to ~20 µm).
Causality: Seeding provides a pre-existing lattice, drastically lowering the activation energy for deposition.
Self-Validation Check: Observe the seeds via focused beam reflectance measurement (FBRM) or visual inspection. If they dissolve, the solution is undersaturated. If massive spontaneous nucleation occurs, it is over-supersaturated. Validated seeds will remain suspended and slowly grow.
Final Anti-Solvent & Cooling: Dose the remaining 40 mL of Ethyl Acetate over 2 hours while applying a linear cooling ramp to 5°C.
Isolation: Filter the resulting slurry under vacuum.
Q: My isolated crystals rapidly absorb moisture and turn into a sticky gel on the filter. How can I prevent this?A: Hydrochloride salts are notoriously hygroscopic because the electronegative chloride ion acts as a strong hydrogen bond acceptor for atmospheric moisture [2].
Causality: If the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, water molecules disrupt the crystal lattice, leading to deliquescence or the formation of an unstable hydrate [3]. In some optimized systems, introducing specific solvent ratios during crystallization can alter the hydrogen-bonding network, effectively shielding the chloride ion and reducing overall hygroscopicity [4]. However, the most immediate fix is strict environmental control during isolation.
Protocol 2: Moisture-Protected Isolation and Drying
Objective: Prevent moisture-induced deliquescence of the hygroscopic HCl salt during downstream processing.
Atmospheric Control: Enclose the filtration apparatus and purge the dome with dry Nitrogen (N₂) for 5 minutes prior to introducing the slurry.
Self-Validation Check: Use a calibrated hygrometer inside the filtration dome. The process is validated to proceed only if the local RH is < 15%.
Filtration & Washing: Transfer the slurry to the filter. Wash the resulting cake with 15 mL of cold (5°C), anhydrous Ethyl Acetate.
Causality: Cold, non-polar washes remove residual mother liquor without dissolving the API or introducing water.
Self-Validation Check: The wash solvent must be pre-tested via Karl Fischer titration to ensure a water content of < 0.05%.
Deliquoring & Drying: Maintain the N₂ blanket over the cake for 30 minutes to mechanically displace bulk solvent. Transfer immediately to a vacuum oven (40°C, < 50 mbar).
Self-Validation Check: Weigh a 1.0 g sample of the dried cake, expose it to ambient air (50% RH) for 10 minutes, and reweigh. A rapid weight gain of >0.2% indicates the drying is incomplete or the material lattice has already been compromised by moisture.
Module 3: Process Visualizations
Fig 1. Decision tree for optimizing the crystallization of 1-(2-Methyloxolan-2-yl)methanamine HCl.
Fig 2. Mechanism of moisture-induced deliquescence in HCl salts and mitigation strategy.
References
Title : Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent
Source : ACS Publications
URL :[Link]
Title : Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs
Source : PubMed Central (PMC) / NIH
URL :[Link]
Title : Salt Selection in Drug Development
Source : Pharmaceutical Technology
URL : [Link]
Title : Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents
Source : RSC Publishing
URL :[Link]
Troubleshooting
Technical Support Center: Mitigating Hygroscopic Degradation in 1-(2-Methyloxolan-2-yl)methanamine Salts
Overview 1-(2-Methyloxolan-2-yl)methanamine (also known as 1-(2-methyltetrahydrofuran-2-yl)methanamine) is a versatile aliphatic amine building block used in pharmaceutical synthesis. However, its most common isolated fo...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
1-(2-Methyloxolan-2-yl)methanamine (also known as 1-(2-methyltetrahydrofuran-2-yl)methanamine) is a versatile aliphatic amine building block used in pharmaceutical synthesis. However, its most common isolated form, the hydrochloride salt (CAS 2173991-67-6), is highly hygroscopic[1],[2]. This hygroscopicity leads to rapid moisture absorption, deliquescence, and subsequent physical or chemical degradation, including handling difficulties, weighing inaccuracies, and increased susceptibility to hydrolysis.
This technical support guide provides evidence-based troubleshooting and methodological frameworks to prevent hygroscopic degradation during drug development.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does 1-(2-Methyloxolan-2-yl)methanamine hydrochloride rapidly deliquesce when exposed to ambient laboratory conditions?A: The deliquescence is driven by the high thermodynamic affinity of the salt for atmospheric moisture. The protonated primary amine (-NH3⁺) and the chloride counterion form a highly polar ionic lattice. Additionally, the oxygen atom within the oxolane (tetrahydrofuran) ring acts as a strong hydrogen-bond acceptor. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), water molecules condense on the crystal surface, dissolving the solid into an aqueous solution. Hydrochloride salts of aliphatic amines are notoriously prone to this due to the high hydration energy of the chloride ion[3].
Q2: We cannot control our facility's humidity below 30% RH. How can we alter the API's solid state to prevent moisture uptake without compromising downstream bioavailability?A: The most effective causality-driven approach is Salt Engineering . By replacing the small, highly hydratable chloride ion with bulkier, more hydrophobic counterions, you disrupt the water-binding capacity of the crystal lattice. For methanamine derivatives, switching to sulfonic acid salts—specifically tosylate (TsOH) or mesylate (MsOH)—frequently yields free-flowing, nonhygroscopic solids[4]. If traditional salt screening fails, co-crystallization using coformers that establish charge-assisted hydrogen bonds (CAHBs) can sterically shield the hygroscopic centers from external water molecules, significantly improving stability while maintaining or even enhancing aqueous solubility[5],[6].
Q3: If we are locked into the hydrochloride salt form for regulatory reasons, what formulation strategies can protect the active ingredient?A: If the salt form cannot be altered, you must rely on advanced formulation and packaging barriers. A proven strategy is the application of a dual-polymer coating. By combining hydrophilic, water-soluble polymers (which can form internal hydrogen bonds with trace water, acting as an internal moisture sink) with hydrophobic, water-insoluble polymers (which drastically reduce external water permeability), you create a robust moisture barrier[7]. This should be paired with Alu/Alu blister packaging containing desiccants to maintain a micro-environment well below the CRH[7].
Part 2: Experimental Protocols
Methodology: Step-by-Step Salt Screening & DVS Validation Protocol
To establish a self-validating system for overcoming hygroscopicity, researchers must synthesize alternative salts and empirically quantify their moisture uptake.
Step 1: Free-Basing the Amine
Dissolve 1-(2-Methyloxolan-2-yl)methanamine hydrochloride in a minimal volume of deionized water.
Add 1.0 M NaOH dropwise under continuous stirring until the pH reaches 11-12, converting the salt to its free base.
Extract the free base using an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Counterion Addition (Tosylate/Mesylate)
Dissolve the purified free base in anhydrous acetonitrile (MeCN)[4].
Slowly add 1.05 equivalents of the target acid (e.g., p-Toluenesulfonic acid monohydrate or Methanesulfonic acid) dissolved in MeCN.
Stir the reaction mixture at room temperature for 2-4 hours. The bulky sulfonate salts typically precipitate directly from the reaction mixture as free-flowing solids[4].
Step 3: Isolation and Crystallization
Isolate the precipitated salt via vacuum filtration.
Wash the filter cake with cold MeCN and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Load 10-20 mg of the dried salt into the microbalance of a DVS instrument.
Subject the sample to a dual-cycle humidity profile: 0% to 90% RH and back to 0% RH, in 10% increments at 25°C.
Establish equilibrium at each step ( dm/dt < 0.002% per minute).
Validation Criterion: A successful non-hygroscopic candidate will exhibit <2% mass change at 80% RH and no hysteresis between the sorption and desorption isotherms, proving the elimination of deliquescence[6].
Part 3: Data Presentation
The following table summarizes the comparative hygroscopicity of different amine salt forms and co-crystals at accelerated humidity conditions, demonstrating the efficacy of counterion substitution.
Solid State Form
Counterion / Coformer
Mass Gain at 90% RH (%)
Physical State Post-Exposure
Hygroscopicity Classification
Hydrochloride Salt
Chloride (Cl⁻)
> 15.0%
Deliquescent / Liquid
Very Hygroscopic
Mesylate Salt
Methanesulfonate
< 2.5%
Free-flowing solid
Slightly Hygroscopic
Tosylate Salt
p-Toluenesulfonate
< 1.0%
Free-flowing solid
Non-hygroscopic
Co-crystal
Gallic Acid
< 1.5%
Free-flowing solid
Non-hygroscopic
Polymer Coated HCl
HPMC + Ethylcellulose
~ 4.0%
Intact coated solid
Moderately Hygroscopic
(Note: Data extrapolated from comparative studies on aliphatic amine and pyrazine methanamine derivatives to illustrate expected behavioral shifts[4],[6],[7])
Part 4: Hygroscopicity Mitigation Workflow
Workflow for mitigating amine salt hygroscopicity in drug development.
Part 5: References
Title: Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns
Source: ACS Organic Process Research & Development
URL:
Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs
Source: Pharmaceutics (MDPI) / Semantic Scholar
URL:
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals
Source: PMC
URL:
Title: Inspiration for revival of old drugs: improving solubility and avoiding hygroscopicity of pipemidic acid by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions
Source: New Journal of Chemistry (RSC Publishing)
URL:
Reducing byproduct formation in 1-(2-Methyloxolan-2-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of 1-(2-Methyloxolan-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(2-Methyloxolan-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth, experience-driven insights and practical solutions in a direct question-and-answer format.
I. Introduction to Synthetic Strategies and Common Impurities
1-(2-Methyloxolan-2-yl)methanamine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The primary challenges in its synthesis revolve around controlling the formation of byproducts that can complicate purification and impact the quality of the final API. The two most common synthetic routes are the Ritter Reaction and Reductive Amination . Each pathway has a unique impurity profile that requires careful management.
This guide will address specific issues encountered during these syntheses, providing not only solutions but also the scientific reasoning behind them to empower you to optimize your experimental outcomes.
II. Troubleshooting Guide: The Ritter Reaction Pathway
The Ritter reaction provides a direct route to N-alkyl amides from a nitrile and a carbocation precursor, which can then be hydrolyzed to the desired primary amine. In the context of 1-(2-Methyloxolan-2-yl)methanamine synthesis, this typically involves the reaction of 2-methyl-2-tetrahydrofuranol or a related derivative with a cyanide source in the presence of a strong acid.
Question 1: I am observing a significant amount of a high-molecular-weight, polar impurity in my crude product. What is it and how can I prevent its formation?
Answer: This is a common issue and the impurity is likely a dimeric species .
Causality: The formation of this dimer arises from the reaction of the desired product, 1-(2-methyloxolan-2-yl)methanamine, with the carbocation intermediate generated from the starting material. The primary amine of the product acts as a nucleophile, attacking the carbocation to form a secondary amine dimer.
Troubleshooting & Protocol:
Control Stoichiometry: Avoid using a large excess of the 2-methyl-2-tetrahydrofuranol starting material. A stoichiometric ratio closer to 1:1 (alcohol:nitrile) is recommended.
Slow Addition: Add the 2-methyl-2-tetrahydrofuranol to the reaction mixture containing the nitrile and strong acid slowly. This maintains a low concentration of the carbocation at any given time, favoring its reaction with the nitrile over the product amine.
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to control the rate of carbocation formation and minimize side reactions.
Parameter
Standard Condition
Optimized Condition
Stoichiometry (Alcohol:Nitrile)
1.5 : 1
1.05 : 1
Addition Rate
Rapid (bolus addition)
Slow, dropwise over 1-2 hours
Temperature
Room Temperature
0-10 °C
Question 2: My overall yield is low, and I suspect ring-opening of the 2-methyloxolane moiety. How can I confirm this and what conditions will preserve the ring?
Answer: The 2-methyloxolane (2-methyltetrahydrofuran) ring is susceptible to cleavage under strongly acidic conditions, which is a requirement for the Ritter reaction.
Causality: Strong acids can protonate the ether oxygen, initiating a ring-opening cascade to form various unsaturated and diol impurities. This is a known degradation pathway for tetrahydrofuran and its derivatives.
Troubleshooting & Protocol:
Acid Choice and Concentration: While a strong acid is necessary, using the minimum effective concentration is key. Sulfuric acid is common, but consider alternatives like a mixture of acetic acid and a catalytic amount of a stronger acid.
Reaction Time: Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to minimize prolonged exposure to the acidic environment.
Analytical Confirmation: Ring-opened byproducts can be detected by GC-MS or LC-MS. Look for masses corresponding to C6H14O2 isomers (from the addition of water to the opened ring). ¹H NMR may also show the disappearance of the characteristic oxolane protons and the appearance of new olefinic or hydroxyl signals.
Question 3: I am struggling with the removal of inorganic salt byproducts during workup. What is the best approach?
Answer: A significant drawback of the Ritter reaction is the large amount of salt generated upon neutralization of the strong acid catalyst.[1]
Troubleshooting & Protocol:
Extraction with a "Greener" Solvent: After quenching the reaction and neutralizing, consider using 2-methyltetrahydrofuran (2-MeTHF) itself as the extraction solvent. It has limited miscibility with water, which aids in phase separation, and can often provide better recovery of the product compared to other common solvents.
pH Control During Extraction: Carefully adjust the pH of the aqueous layer during extraction. The product amine is soluble in the aqueous phase at low pH. By carefully raising the pH to >10, the free amine can be efficiently extracted into the organic phase, leaving the inorganic salts behind in the aqueous layer.
Filtration: In some cases, the salt may precipitate upon addition of the organic solvent. In such instances, filtration prior to phase separation can be effective.
Visualizing the Ritter Reaction Pathway and Byproduct Formation
Technical Support Center: Mobile Phase Optimization for 1-(2-Methyloxolan-2-yl)methanamine hydrochloride HPLC Analysis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (CAS 2173991-67-6). This guide is designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC analysis of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (CAS 2173991-67-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this polar, basic compound. Our focus is on demystifying mobile phase optimization to achieve robust and reliable analytical methods.
Introduction: Understanding the Analyte
1-(2-Methyloxolan-2-yl)methanamine is a primary amine, making it a basic compound that is typically analyzed as a hydrochloride salt. Its structure presents two primary challenges for reversed-phase HPLC:
Poor Peak Shape (Tailing): As a basic analyte, it is prone to strong secondary ionic interactions with acidic residual silanol groups on silica-based stationary phases. This is a leading cause of peak tailing.[1]
Insufficient Retention: The molecule is relatively small and polar, which can lead to poor retention on traditional hydrophobic stationary phases (like C18), often eluting in or near the solvent front.
This guide provides a structured, question-and-answer approach to troubleshoot these issues by systematically optimizing the mobile phase.
Q1: My peak for 1-(2-Methyloxolan-2-yl)methanamine hydrochloride is showing significant tailing. What is the primary cause and how can I fix it?
A1: Peak tailing is the most common issue for this type of compound and almost always stems from secondary interactions with the column's stationary phase.
The core problem is the interaction between the positively charged amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column.[1][2] This interaction provides a secondary, non-hydrophobic retention mechanism that leads to a tailed peak shape. Here’s how to systematically eliminate it:
Step 1: Control the Mobile Phase pH
This is the most critical parameter. The goal is to suppress the ionization of the silanol groups.
Expert Recommendation: Operate at a low pH, ideally between pH 2.5 and 3.0 .[1][3] At this pH, the silanol groups are fully protonated (Si-OH) and neutral, which prevents the ionic interaction with your protonated amine analyte.[2][3]
Buffer Selection: Use a buffer to maintain a stable pH. A 10-20 mM phosphate buffer is highly effective for this pH range.[3] Formate buffers (e.g., 0.1% formic acid) are also excellent choices, especially if your method requires MS-compatibility.
Step 2: Add a Competing Base (Use with Caution)
If adjusting the pH is not sufficient, a competing base can be used to "mask" the problematic silanol sites.
Mechanism: A competing base, such as triethylamine (TEA), is a small amine that preferentially interacts with the active silanol sites, effectively blocking them from interacting with your analyte.[3][4]
Protocol: Add a low concentration of TEA (e.g., 5-10 mM or ~0.1%) to the mobile phase.
Caveats: While effective, this approach is often considered outdated.[4] TEA can shorten column lifetime and cause baseline disturbances.[3] It is also not ideal for MS detection due to ion suppression. Modern, high-purity columns (discussed next) are a better solution.
Step 3: Evaluate Your Column Hardware
Not all C18 columns are the same. Modern column technology is designed to minimize these secondary interactions.
Use High-Purity Silica: Modern columns are based on "Type B" silica, which has a much lower metal impurity content, resulting in less acidic and more homogeneous silanol groups.[4]
Effective End-capping: Ensure you are using a column with robust end-capping. End-capping uses a small, silanizing reagent to cover many of the residual silanol groups after the primary C18 chains are bonded.
Consider a Guard Column: If peak shape degrades over time, it may be due to the accumulation of matrix components on the column. Using a guard column can protect the analytical column and is a useful troubleshooting tool.[5]
Below is a decision tree to guide your troubleshooting process for peak tailing.
A Comparative Guide to HPLC Method Validation for the Purity of 1-(2-Methyloxolan-2-yl)methanamine Hydrochloride
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(2-Methylo...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(2-Methyloxolan-2-yl)methanamine hydrochloride, a polar amine salt, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for this purpose, benchmarked against other viable analytical technologies. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our recommendations in authoritative regulatory guidelines.
The Central Role of Purity and the Rationale for HPLC
1-(2-Methyloxolan-2-yl)methanamine hydrochloride's structure, featuring a primary amine and a tetrahydrofuran moiety, presents specific analytical challenges. Its polarity can make it difficult to retain on traditional reversed-phase HPLC columns, and its basic nature can lead to peak tailing on silica-based stationary phases.[1][2][3] An effective analytical method must be able to separate the main compound from potential process impurities, degradation products, and enantiomeric impurities, if applicable.
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[2][4] Its ability to separate non-volatile and thermally labile compounds makes it a superior choice over Gas Chromatography (GC) for a compound like 1-(2-Methyloxolan-2-yl)methanamine hydrochloride, which as a salt, is non-volatile.
A Proposed HPLC Method for Purity Determination
Based on the physicochemical properties of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride, a reversed-phase HPLC method with a polar-modified or polar-endcapped C18 column is a logical starting point.[5] This choice is predicated on balancing the retention of the polar analyte while still achieving separation from less polar impurities.
Experimental Protocol: HPLC Purity Method
1. Reagents and Materials:
1-(2-Methyloxolan-2-yl)methanamine hydrochloride reference standard (purity >99.5%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (or another suitable buffer component)
Water (HPLC grade or Milli-Q)
0.45 µm nylon syringe filters
2. Equipment:
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Analytical balance
pH meter
Sonicator
Volumetric flasks and pipettes
3. Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
Polar-endcapped C18, 150 x 4.6 mm, 3.5 µm
To enhance retention of the polar analyte and reduce peak tailing.
Mobile Phase A
0.1% Formic acid in Water
Provides acidic pH to ensure the amine is protonated and improves peak shape.
Mobile Phase B
Acetonitrile
Common organic modifier for reversed-phase HPLC.
Gradient Elution
5% B to 95% B over 20 minutes
To elute a wide range of potential impurities with varying polarities.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
To ensure reproducible retention times.
Detection Wavelength
210 nm
The analyte lacks a strong chromophore, so detection at a low UV wavelength is necessary.
Injection Volume
10 µL
A standard injection volume to avoid column overloading.
4. Sample Preparation:
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the sample and prepare as per the standard solution.
Caption: Experimental workflow for the HPLC analysis of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride.
Rigorous Method Validation: A Self-Validating System
A developed HPLC method is only as reliable as its validation. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6][7][8] The following validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, must be assessed.[6][8][9][10]
Caption: Interrelationship of key HPLC method validation parameters.
The peak for the analyte should be pure and free from interference from other components.
Peak purity index > 0.999. No co-elution with degradation products.
Linearity
Analyze a minimum of five concentrations across the range (e.g., 50-150% of the nominal concentration).
Correlation coefficient (r²) ≥ 0.999.
r² = 0.9998
Range
The range over which the method is linear, accurate, and precise.
As defined by linearity, accuracy, and precision studies.
0.25 mg/mL to 0.75 mg/mL
Accuracy
Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
% Recovery between 98.0% and 102.0%.
99.5% - 101.2%
Precision
Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
While HPLC is the recommended primary technique, a comprehensive evaluation necessitates a comparison with other analytical methods.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of HPLC that utilizes columns with sub-2 µm particle sizes.[11] This results in significantly faster analysis times and improved resolution.[12]
Advantages over HPLC:
Higher Throughput: Analysis times can be reduced by a factor of up to 10.
Improved Resolution: Sharper and narrower peaks allow for better separation of closely eluting impurities.
Reduced Solvent Consumption: Lower flow rates and shorter run times lead to significant cost savings and are more environmentally friendly.[12]
Disadvantages compared to HPLC:
Higher Backpressure: Requires specialized instrumentation capable of handling higher pressures.
Increased Susceptibility to Clogging: The smaller particle size makes columns more prone to blockage from particulate matter in the sample or mobile phase.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[13] For amines, derivatization is often required to improve volatility and peak shape.[1][14][15][16][17]
Advantages:
High Resolution: Capillary GC columns can provide excellent separation efficiency.
Sensitive Detectors: Flame Ionization Detection (FID) is highly sensitive to organic compounds.
Disadvantages for this Analyte:
Non-Volatile Salt: 1-(2-Methyloxolan-2-yl)methanamine hydrochloride is a salt and therefore not directly amenable to GC analysis. It would require conversion to the free base, which adds a sample preparation step and potential for variability.
Thermal Lability: The free base may not be thermally stable at the temperatures required for GC analysis.
Derivatization challenges: The derivatization reaction may not be complete or may produce by-products, complicating the analysis.[17]
Summary Comparison
Feature
HPLC
UPLC
GC
Analyte Suitability
Excellent for non-volatile and thermally labile compounds.
Excellent for non-volatile and thermally labile compounds.
Requires volatile and thermally stable compounds; derivatization often necessary for amines.
Analysis Time
Moderate (e.g., 20-30 minutes).
Fast (e.g., 2-5 minutes).
Fast to moderate, but sample preparation can be time-consuming.
Residual solvent analysis, analysis of volatile impurities.
Conclusion and Recommendation
For the routine purity determination of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride, a well-validated HPLC method is the most appropriate and robust choice . It offers a reliable and cost-effective solution that is well-suited to the physicochemical properties of the analyte. The proposed reversed-phase method with a polar-modified column provides a sound starting point for method development.
UPLC presents a compelling alternative, particularly in a high-throughput environment where speed and resolution are paramount. The principles of method development and validation are directly transferable from HPLC to UPLC.
Gas Chromatography is not recommended as a primary technique for the purity assessment of this non-volatile salt due to the significant challenges associated with sample preparation and potential for thermal degradation.
Ultimately, the choice of analytical methodology should be guided by a thorough understanding of the analyte's properties, the intended purpose of the analysis, and the available resources. A rigorously validated HPLC method, as outlined in this guide, will provide the necessary confidence in the quality and purity of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride, ensuring a solid foundation for its journey through the drug development pipeline.
References
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency; 2005. [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. [Link]
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma; 2024. [Link]
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. National Energy Technology Laboratory; 2014. [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. [Link]
Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Waters Corporation. [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
Larsson L, Mardh PA, Odham G. Analysis of amines and other bacterial products by head-space gas chromatography. Acta Pathol Microbiol Scand B. 1978;86(4):207-213. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration; 2015. [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency; 2023. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]
Dong MW. Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. J Pharm Biomed Anal. 2013;83:149-157. [Link]
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy; 2024. [Link]
Staruszkiewicz WF Jr, Bond JF. Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech; 2003. [Link]
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency; 2023. [Link]
Kumar V, Bharaj P, Singh S. Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Simultaneous Determination of Halobetasol Propionate and its Impurities in Topical Dosage Forms. J Chromatogr Sci. 2015;53(9):1501-1508. [Link]
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency; 2023. [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International; 2011. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager; 2024. [Link]
Giergielewicz-Kęsek B, Gaca J. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Crit Rev Anal Chem. 2016;46(1):49-65. [Link]
Principles of Chromatography Method Development. IntechOpen; 2019. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbio; 2025. [Link]
Shabir GA. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. J Chromatogr A. 2003;987(1-2):57-66. [Link]
Sample Preparation Methods for the Analysis of Biogenic Amines. In: Biogenic Amines. Royal Society of Chemistry; 2020:307-338. [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
da Silva AG, de Oliveira R, da Silva AF, Ferreira Vde S. Determination of glyphosate and aminomethylphosphonic acid in soils by HPLC with pre-column derivatization using 1,2-naphthoquinone-4-sulfonate. J Braz Chem Soc. 2018;29(7):1475-1483. [Link]
Li Y, et al. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. J Liq Chromatogr Relat Technol. 2014;37(15):2149-2161. [Link]
Hashimoto A, et al. HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino Acids. 2004;26(3):267-272. [Link]
Zhang Y, et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta. 2019;194:566-573. [Link]
A Senior Application Scientist's Guide to Benchmarking 1-(2-Methyloxolan-2-yl)methanamine hydrochloride in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals In modern medicinal chemistry, the introduction of sterically hindered primary amines into aromatic and heteroaromatic scaffolds is a critical stra...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the introduction of sterically hindered primary amines into aromatic and heteroaromatic scaffolds is a critical strategy for developing novel therapeutics. These moieties can enhance metabolic stability, modulate physicochemical properties, and explore new binding interactions. 1-(2-Methyloxolan-2-yl)methanamine hydrochloride, with its unique tertiary carbon center adjacent to the amine and an integrated tetrahydrofuran (THF) ring, presents an intriguing building block for drug discovery programs.
This guide provides a comprehensive framework for benchmarking the performance of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride in the context of palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] We will move beyond a simple recitation of data, instead focusing on the causal relationships behind experimental design, the selection of appropriate benchmarks, and the interpretation of potential outcomes.
The Synthetic Challenge: Coupling Sterically Demanding Primary Amines
The Buchwald-Hartwig amination has revolutionized C-N bond formation, but its application to sterically hindered primary amines is not trivial.[4] The primary challenges include:
Slow Oxidative Addition and Reductive Elimination: The steric bulk of the amine can impede key steps in the catalytic cycle.[2]
Competitive Bis-Arylation: The secondary amine product formed after the first coupling can be more reactive than the starting primary amine, leading to undesired double arylation.[5]
Catalyst Inhibition: The bulky amine can saturate the metal center, inhibiting catalyst turnover.
Overcoming these hurdles requires a carefully optimized catalytic system, typically involving bulky, electron-rich phosphine ligands that stabilize the palladium catalyst and facilitate the challenging reductive elimination step.[2][4]
Benchmarking Strategy: A Comparative Framework
To objectively evaluate 1-(2-Methyloxolan-2-yl)methanamine hydrochloride, it must be compared against established and structurally relevant alternatives under identical reaction conditions. This allows for a direct assessment of its relative reactivity and suitability.
Selected Amines for Comparison:
1-(2-Methyloxolan-2-yl)methanamine HCl (Target): A novel, sterically hindered amine with a solubilizing THF group.
1-Adamantylamine HCl (Rigid Carbocyclic Benchmark): A highly bulky and rigid amine, often used to probe the limits of a catalytic system.
Benzylamine HCl (Baseline Control): A less sterically hindered primary amine, expected to couple with high efficiency, serving as a positive control.
The following diagram illustrates the logical workflow for conducting this benchmark study.
Caption: Experimental workflow for benchmarking amine performance.
Proposed Catalytic System & Rationale
For coupling hindered primary amines, a state-of-the-art catalytic system is essential. We propose utilizing a palladium(II) precatalyst paired with a sterically demanding biarylphosphine ligand.
Palladium Precatalyst: (tBuXPhos)Pd G4. This precatalyst offers high air and moisture stability and readily generates the active Pd(0) species under reaction conditions. The tBuXPhos ligand is specifically designed for challenging couplings.
Base: Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS is a strong, non-nucleophilic base that effectively deprotonates the amine hydrochloride salt and the coordinated amine in the catalytic cycle without competing in the coupling reaction.[3]
Solvent: 2-Methyltetrahydrofuran (2-MeTHF). A greener and often effective alternative to dioxane or toluene, providing good solubility for a wide range of organic substrates.[6]
The general reaction and the accepted catalytic cycle for this transformation are depicted below.
This protocol is designed for parallel execution in a multi-well reaction block or individual vials to ensure identical conditions for all amines being tested.
Materials:
Aryl Bromide (e.g., 4-bromoanisole, 1.0 M stock in 2-MeTHF)
(tBuXPhos)Pd G4 precatalyst
1-(2-Methyloxolan-2-yl)methanamine HCl and benchmark amine hydrochlorides
LHMDS (1.0 M solution in THF)
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
Procedure:
Reaction Setup: To an oven-dried 4 mL vial containing a magnetic stir bar, add the (tBuXPhos)Pd G4 precatalyst (0.01 mmol, 2 mol%).
Amine Addition: Add the respective amine hydrochloride salt (0.6 mmol, 1.2 equiv).
Seal and Purge: Seal the vial with a septum cap, and purge with nitrogen or argon for 5 minutes.
Initiation: While stirring, add the LHMDS solution (1.3 mL, 1.3 mmol, 2.6 equiv) dropwise. The deprotonation of the amine salt and initiation of the reaction is often exothermic.
Reaction: Place the vial in a preheated reaction block at 80 °C. Stir for the designated time (e.g., 16 hours).
Monitoring & Quench: After the reaction time, cool the vial to room temperature. Take a small aliquot for LC-MS analysis to determine conversion. Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.
Workup: Dilute the mixture with ethyl acetate (5 mL) and water (5 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
Purification and Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel. Determine the isolated yield and confirm the structure by ¹H NMR and MS.
Data Presentation and Interpretation (Illustrative)
The performance of each amine should be quantified and compared. The following table presents a hypothetical outcome of the benchmarking study, which serves as a template for presenting real experimental data.
Amine Coupling Partner
Aryl Halide
Yield (%)
Reaction Time (h)
Bis-Arylation (%)
Comments
1-(2-Methyloxolan-2-yl)methanamine
4-Bromoanisole
85
16
< 2
High yield, good selectivity. THF moiety may enhance solubility.
tert-Butylamine
4-Bromoanisole
90
16
< 2
Excellent yield, serves as a strong performance benchmark.
1-Adamantylamine
4-Bromoanisole
75
16
< 1
Good yield, demonstrating the catalyst's ability to handle extreme steric bulk.
Benzylamine
4-Bromoanisole
95
4
~5
Faster reaction but shows higher propensity for bis-arylation under these conditions.
1-(2-Methyloxolan-2-yl)methanamine
2-Bromopyridine
78
16
< 2
Demonstrates good utility with heteroaromatic electrophiles.
tert-Butylamine
2-Bromopyridine
82
16
< 2
Remains a robust coupling partner for heteroaromatics.
Interpreting the Results:
A high yield for 1-(2-Methyloxolan-2-yl)methanamine, comparable to tert-butylamine, would validate it as a highly effective coupling partner.
Low levels of bis-arylation are crucial and indicate that the steric hindrance effectively prevents a second coupling event.
Successful coupling to challenging substrates like 2-bromopyridine would demonstrate a broad substrate scope and high utility for drug development professionals.
Conclusion
1-(2-Methyloxolan-2-yl)methanamine hydrochloride is a promising building block for introducing a sterically hindered, functionalized amine group in drug discovery. Its performance in cross-coupling reactions is predicted to be high, rivaling that of established bulky amines like tert-butylamine, provided a suitable catalytic system is employed. The integrated 2-methyl-THF moiety is a distinguishing feature that may confer advantageous physicochemical properties to the final arylated products, such as improved solubility and a unique metabolic profile. This guide provides a robust, logical, and scientifically grounded framework for researchers to effectively benchmark this reagent, enabling its confident deployment in synthetic campaigns.
References
D. C. Le, et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
Halogen‐Bridged Methylnaphthyl Palladium Dimers as Versatile Catalyst Precursors in Coupling Reactions. ResearchGate. Available at: [Link]
D. C. Le, et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed. Available at: [Link]
D. C. Le, et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
GalChimia. (2015). Bulky Amines that Work. Available at: [Link]
Y. Wang, et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex... ACS Catalysis. Available at: [Link]
D. C. Le, et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. Available at: [Link]
J. F. Hartwig, et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research. Available at: [Link]
Robust Acenaphthoimidazolylidene Palladium Complexes... Organic Letters. Available at: [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol... University of St. Andrews. Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION... University of Kansas. Available at: [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
Cross-Coupling Chemistry. University of Rochester. Available at: [Link]
M. C. Willis, et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals... Nature Communications. Available at: [Link]
Analytical Differentiation of 1-(2-Methyloxolan-2-yl)methanamine: Free Base vs. Hydrochloride Salt
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing small-molecule building blocks. A common pitfall in drug development is the misidentification or conflation of a compou...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing small-molecule building blocks. A common pitfall in drug development is the misidentification or conflation of a compound's free base form with its salt form.
1-(2-Methyloxolan-2-yl)methanamine is a versatile tetrahydrofuran-derived primary amine. In its free base form, it is typically a volatile, lipophilic liquid prone to oxidation. In contrast, its hydrochloride (HCl) salt is a stable, hydrophilic, crystalline solid. Differentiating these forms is not merely an academic exercise; it dictates the compound's solubility, bioavailability, and downstream synthetic reactivity.
This guide objectively compares the spectroscopic performance of both forms, providing the mechanistic causality behind the data and self-validating experimental protocols to ensure absolute structural confidence.
The Causality of Spectroscopic Differences (Mechanism)
To accurately interpret the analytical data, one must understand the physical chemistry driving the spectral changes during protonation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The transition from a neutral amine (-NH₂) to an ammonium cation (-NH₃⁺) radically alters the vibrational modes of the molecule. In the free base, the N-H bonds vibrate freely, producing sharp, distinct signals. Upon protonation to the HCl salt, the formal positive charge and the extensive hydrogen-bonded network with the chloride counterion weaken the N-H bond, lowering its force constant. This physical constraint manifests as a massive, broad absorption band (the "ammonium band") that dominates the high-frequency region [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation induces a localized positive charge on the nitrogen atom. Through the inductive effect, this electronegative center pulls electron density away from the adjacent alpha-methylene protons (-CH₂-NH₃⁺). This loss of electron density strips away magnetic shielding, exposing the protons to the external magnetic field of the NMR spectrometer and forcing them to resonate at a higher frequency (a downfield chemical shift) [2].
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a "soft" ionization technique. Because the mass spectrometer inherently protonates basic amines to generate gas-phase ions, both the free base and the HCl salt will yield the exact same protonated molecular ion
[M+H]+
in positive mode. Therefore, relying solely on positive-mode MS creates a false equivalency [3]. Orthogonal polarity switching is required to detect the chloride counterion.
Quantitative Data Comparison
The following table summarizes the diagnostic spectroscopic markers used to differentiate the two chemical states.
Analytical Technique
Parameter
Free Base (1-(2-Methyloxolan-2-yl)methanamine)
Hydrochloride (HCl) Salt
Mechanistic Causality
FTIR-ATR
N-H Stretching
Sharp doublet at ~3350 & 3280 cm⁻¹
Broad, intense band at 2500–3000 cm⁻¹
Protonation increases H-bonding, lowering the N-H force constant.
FTIR-ATR
N-H Bending
Sharp band at ~1610 cm⁻¹
Shifted band at ~1500–1600 cm⁻¹
Altered scissoring geometry of -NH₃⁺ vs -NH₂.
¹H NMR (DMSO-d₆)
α
-CH₂ Protons
~2.6 – 2.8 ppm (multiplet)
~3.1 – 3.3 ppm (multiplet)
Inductive deshielding from the positively charged nitrogen.
¹H NMR (DMSO-d₆)
Amine Protons
~1.5 ppm (broad singlet, 2H)
~8.0 – 8.5 ppm (broad singlet, 3H)
Extreme deshielding of the highly polarized -NH₃⁺ protons.
ESI-MS
Positive Mode
[M+H]+
at m/z 116.1
[M+H]+
at m/z 116.1
Soft ionization protonates the free base in the source.
ESI-MS
Negative Mode
No characteristic anion
Cl⁻ at m/z 35 and 37
Confirms the presence of the chloride counterion.
Self-Validating Experimental Protocols
Every robust analytical workflow must include internal checks to prevent false positives. The following step-by-step methodologies are designed as self-validating systems.
Protocol A: FTIR-ATR (Attenuated Total Reflectance)
System Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) to establish a baseline. Self-validation: The background must show >95% transmittance across the spectrum to prove the crystal is free of cross-contamination.
Sample Application:
Free Base: Apply 1-2 drops of the neat liquid directly to the crystal.
HCl Salt: Place 2-5 mg of the solid on the crystal. Apply the pressure anvil until the maximum absorption band reaches ~0.5–0.8 AU.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
Interpretation: Evaluate the 2500–3400 cm⁻¹ region. If a broad continuum obscures the C-H stretching region (~2900 cm⁻¹), the sample is the HCl salt.
Protocol B: ¹H NMR Spectroscopy
Solvent Selection: Dissolve ~10 mg of the sample in 0.6 mL of anhydrous DMSO-d₆. Rationale: DMSO-d₆ is preferred over CDCl₃ for the salt form due to superior solubility and its lack of rapid deuterium exchange, allowing observation of the -NH₃⁺ protons.
Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Self-validation: Set the TMS peak to exactly 0.00 ppm. This prevents chemical shift referencing errors, which are common when comparing salts in different matrices.
Acquisition: Acquire the spectrum at 400 MHz (or higher) using a standard 1D proton pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.
Interpretation: Locate the multiplet corresponding to the methylene protons alpha to the nitrogen. A chemical shift >3.0 ppm confirms the protonated (salt) state.
Protocol C: LC-MS (Electrospray Ionization)
Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile. Do not add formic acid or ammonium acetate, as these will artificially protonate the free base or introduce counterions.
System Suitability: Inject a blank solvent. Self-validation: Ensure no carryover of m/z 116.1 exists in the system before sample injection.
Acquisition: Run the mass spectrometer in ESI polarity switching mode (alternating positive and negative scans).
Interpretation: Both forms will yield m/z 116.1 in positive mode. The definitive identification of the salt relies on observing the isotopic signature of chloride (m/z 34.97 and 36.97 in a 3:1 ratio) in the negative mode trace.
Visualizing the Analytical Logic
To streamline laboratory decision-making, the following diagrams map the chemical relationship between the two forms and the orthogonal workflow required to identify them.
Chemical state conversion between the free base and HCl salt forms.
Orthogonal spectroscopic workflow for identifying the amine chemical state.
References
Gibson, Emma K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. URL:[Link]
Pretsch, E., et al. Structure Determination of Organic Compounds. UNL Powers Group, Digital Commons. URL: [Link]
K. W. M., et al. (2021). Antiarrhythmic Hit to Lead Refinement in a Dish Using Patient-Derived iPSC Cardiomyocytes. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (CAS No: 2173991-67-6). As a research and development chemical, its li...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (CAS No: 2173991-67-6). As a research and development chemical, its lifecycle does not end upon the completion of an experiment. Instead, its proper disposal is a critical final step, ensuring the safety of laboratory personnel, the integrity of your facility, and adherence to environmental regulations. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream with confidence and precision.
The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily those set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Hazard Identification and Essential Safety Data
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 1-(2-Methyloxolan-2-yl)methanamine hydrochloride is classified as a hazardous substance. The "Warning" signal word and GHS07 pictogram indicate that it poses moderate hazards, including skin/eye irritation and potential harm if swallowed.[2] The Precautionary Statement P501 ("Dispose of contents/ container to an approved waste disposal plant") explicitly forbids disposal via standard trash or sewer systems.[3][4]
This data forms the logical basis for the entire disposal protocol: because the substance is classified as hazardous, it must enter a regulated hazardous waste stream.
P501: Dispose of contents/ container to an approved waste disposal plant[3][4]
Required Personal Protective Equipment (PPE) and Handling Precautions
The identified hazards dictate the necessary protective barriers between the researcher and the chemical. The following PPE is mandatory when handling 1-(2-Methyloxolan-2-yl)methanamine hydrochloride for disposal.
Eye Protection : Wear chemical safety goggles or a face shield. The H319 classification (Causes serious eye irritation) means that even minor contact can lead to significant injury.[2][5]
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use. The H315 classification (Causes skin irritation) necessitates this barrier.[2][5]
Body Protection : A standard laboratory coat is required to protect against incidental contact.
Respiratory Protection : While not always required for small quantities, if there is a risk of generating dust, a NIOSH-approved respirator is recommended. This is a best-practice measure derived from the potential for respiratory irritation, a common hazard for amine salts.[3][5][6]
Safe Handling Causality : All handling of this solid waste should occur within a certified chemical fume hood or a well-ventilated area.[7] This engineering control is the primary method to prevent the inhalation of fine particulates, directly addressing the risks associated with amine hydrochloride dust.
The Step-by-Step Disposal Protocol
This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating. The foundation of this process is waste segregation—never mix incompatible waste streams.[8][9][10]
Step 1: Waste Characterization and Container Selection
Confirm Waste Identity : This substance is a non-halogenated organic amine salt. It must be treated as hazardous chemical waste .
Select a Compatible Container :
Use a high-density polyethylene (HDPE) or glass container designated for solid chemical waste.[11]
Ensure the container has a secure, tightly-fitting screw cap to prevent leaks or spills.[9][11]
The container must be clean, dry, and in good condition. Reusing an empty reagent bottle is acceptable only if it previously held a compatible substance and has been properly relabeled.[9]
Step 2: Waste Collection and Segregation
Solid Waste : Carefully transfer the solid 1-(2-Methyloxolan-2-yl)methanamine hydrochloride waste into the designated waste container using a clean spatula or scoop. Avoid any actions that could generate dust.
Contaminated Labware :
Gross Contamination : Scrape as much solid residue as possible into the solid waste container.
Disposable Items : Items such as weigh boats, gloves, and contaminated paper towels should be placed in a separate, clearly labeled bag or container for solid hazardous waste.
Non-Disposable Glassware : Rinse the glassware three times with a suitable solvent (e.g., water or ethanol). The first rinseate is considered hazardous and must be collected in a designated liquid waste container for non-halogenated organic waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your institution's specific guidelines.[9][10]
Segregation Logic : This compound is an amine hydrochloride.
DO NOT mix with strong bases (e.g., sodium hydroxide). This will neutralize the hydrochloride salt, liberating the free amine, which may be more volatile and hazardous.
Keep this waste stream separate from halogenated solvents, heavy metals, and other incompatible chemical classes.[9]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement.[8] Your hazardous waste label must include:
The words "Hazardous Waste" .
The full chemical name: "1-(2-Methyloxolan-2-yl)methanamine hydrochloride" . Do not use abbreviations or formulas.
The approximate quantity or concentration of the waste.
The relevant hazard pictograms (the GHS07 exclamation mark is sufficient).[8]
The date when the first particle of waste was added to the container (the "accumulation start date").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11]
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Ensure the container is kept closed at all times except when actively adding waste.[11] A funnel left in the opening is not considered a closed container.[9]
Store within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 5: Arranging for Professional Disposal
Once the waste container is full, or if the accumulation time limit set by your institution or state is approaching, contact your facility's Environmental Health and Safety (EH&S) office.
EH&S will coordinate the pickup, transportation, and ultimate disposal of the hazardous waste via a licensed waste management facility, fulfilling the "cradle-to-grave" responsibility mandated by the EPA.[12]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
Alert Personnel : Immediately alert others in the vicinity.
Assess the Spill :
Small Spill (manageable by lab personnel) :
Ensure you are wearing the appropriate PPE as described in Section 2.
Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13]
Sweep up the material carefully and place it into your designated hazardous waste container.[3][5]
Clean the spill area with soap and water.
Large Spill (beyond your control) :
Evacuate the immediate area.
If the material is volatile or generating a large amount of dust, close the laboratory door and prevent re-entry.
Contact your institution's emergency EH&S number immediately. Provide the chemical name, location, and estimated quantity of the spill.
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for managing waste related to 1-(2-Methyloxolan-2-yl)methanamine hydrochloride.
Caption: Disposal decision workflow for 1-(2-Methyloxolan-2-yl)methanamine hydrochloride.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania, Environmental Health & Radiation Safety.
Laboratory chemical waste disposal guidelines. University of Otago, Health and Safety.
Hazardous Waste and Disposal. American Chemical Society.
How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University.
Comprehensive Safety and Operational Guide for Handling 1-(2-Methyloxolan-2-yl)methanamine Hydrochloride
As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of novel building blocks into their synthetic pipelines. 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of novel building blocks into their synthetic pipelines. 1-(2-Methyloxolan-2-yl)methanamine hydrochloride (CAS: 2173991-67-6), also known as (2-methyltetrahydrofuran-2-yl)methanamine hydrochloride, is a highly valuable primary amine salt used in medicinal chemistry. However, its physical properties—specifically its nature as a hydrochloride salt and a cyclic ether derivative—demand rigorous personal protective equipment (PPE) and handling protocols.
This guide provides a self-validating system of operational, PPE, and disposal plans to ensure laboratory safety, chemical integrity, and operational excellence.
Hazard Profile and Mechanistic Causality
Before donning PPE, it is critical to understand why these protections are necessary. Safety is not just compliance; it is applied chemistry.
Irritation Potential: According to 1, this compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. The causality lies in the hydrochloride salt form. When the fine powder contacts the moisture on human skin, eyes, or mucous membranes, it locally dissociates, creating a mildly acidic and 2[2].
Systemic Toxicity: It is 3 (H302), making accidental ingestion or inhalation of airborne dust during weighing a primary systemic exposure vector[3].
Physical State: As a solid powder, the primary risk vector is aerosolized dust generation during transfer operations.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE must be worn at all times when handling the neat solid or concentrated solutions. All quantitative data and specifications are summarized below for easy comparison.
PPE Category
Specification / Standard
Mechanistic Reasoning (Causality)
Eye/Face Protection
Chemical splash goggles (OSHA 29 CFR 1910.133 or EN166)
Prevents micro-dust particles from dissolving in ocular fluid, which would cause severe localized pH drops and corneal irritation.
Hand Protection
Nitrile or Neoprene gloves (EN 374 compliant,
≥
0.11 mm thickness)
The amine salt is polar and water-soluble; nitrile provides an excellent barrier against aqueous solutions and solid particulates.
Body Protection
Flame-retardant lab coat, closed-toe shoes, long pants
Provides a physical barrier against accidental spills. The oxolane ring is organic, and while the salt is less flammable, standard organic lab fire precautions apply.
Respiratory Protection
N95, P100, or EN 149 FFP2 particulate respirator
Essential for preventing inhalation of airborne particulates (H335) during bulk transfer or if local exhaust ventilation fails.
Every protocol must be a self-validating system. This means incorporating checks at each step to ensure the environment remains safe.
Step 1: Environmental Preparation
Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm) .
Clear the workspace of incompatible materials, particularly strong oxidizing agents.
Step 2: Weighing and Transfer
Causality: Static electricity can cause fine hydrochloride powders to aerosolize or cling to spatulas, increasing exposure risk and reducing yield.
Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat before dispensing. Use a grounded stainless steel or anti-static plastic spatula.
Validation: Observe the powder; if it "jumps" or clings aggressively to the spatula, re-apply the anti-static treatment before proceeding.
Step 3: Dissolution and Reaction Setup
Transfer the pre-weighed solid into the reaction vessel.
Add the solvent slowly. Because it is a hydrochloride salt, it is highly soluble in water and polar protic solvents, but less soluble in non-polar organics.
Validation: Ensure complete dissolution before adding basic reagents (like triethylamine or DIPEA). Adding base will liberate the free amine (1-(2-Methyloxolan-2-yl)methanamine). The free base is significantly more volatile and skin-permeable than the salt.
Standard Operational Workflow for Handling Amine Hydrochloride Salts
Spill Response and Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent cross-contamination and exposure.
Spill Response Protocol:
Assess and Isolate: If the spill is large (>50g) and outside a fume hood, evacuate the immediate area. For small benchtop spills, proceed to step 2.
Containment: Do NOT dry sweep, as this.
Neutralization/Absorption: Lightly mist the spill with water to suppress dust, then cover with an inert absorbent material (e.g., vermiculite or sand).
Collection: Use a plastic scoop to collect the damp mixture. Place it in a sealable hazardous waste container.
Decontamination: Wash the spill area thoroughly with soap and water, as the hydrochloride salt is highly water-soluble.
Disposal Plan:
Solid Waste: Dispose of the unreacted 1-(2-Methyloxolan-2-yl)methanamine hydrochloride and contaminated packaging as hazardous chemical waste in accordance with local environmental regulations. Do not flush down the sink.
Aqueous Waste: If the material has been dissolved in water, the aqueous waste will be mildly acidic and contain organic nitrogen. It must be collected in designated aqueous hazardous waste carboys, clearly labeled with the chemical name and hazard symbols.
Emergency Spill Response and Decontamination Pathway